CNDAC hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUOXDXRLGZBN-KUAPJGQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158861 | |
| Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134665-72-8 | |
| Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADGOCITABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSS4ZDZ2IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of CNDAC Hydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is a novel deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine. Its potent anti-tumor activity stems from a unique mechanism of action that distinguishes it from other nucleoside analogs. This technical guide provides a comprehensive overview of the core mechanism of action of CNDAC in cancer cells, detailing the molecular pathways it perturbs and the cellular consequences. This document synthesizes preclinical data, outlines detailed experimental protocols for key assays, and presents quantitative data in structured tables to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Introduction
CNDAC hydrochloride is a promising anti-cancer agent that exerts its cytotoxic effects primarily through the induction of DNA damage.[1] Following cellular uptake and intracellular phosphorylation, CNDAC is incorporated into DNA during replication. The presence of a cyano group at the 2' position of the sugar moiety renders the DNA strand unstable, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[2] This guide delves into the intricate molecular mechanisms underpinning CNDAC's action, providing a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action
The primary mechanism of CNDAC's anti-cancer activity is a multi-step process initiated by its incorporation into DNA.
2.1. DNA Incorporation and Induction of Single-Strand Breaks (SSBs)
Upon entering a cancer cell, CNDAC is phosphorylated to its active triphosphate form, CNDAC-TP, by deoxycytidine kinase and other nucleotide kinases.[3] During the S-phase of the cell cycle, DNA polymerase incorporates CNDAC-TP into the replicating DNA strand.[2] The electron-withdrawing cyano group on the sugar moiety of the incorporated CNDAC molecule induces structural instability in the DNA backbone.[2] This instability leads to a β-elimination reaction, resulting in the formation of a single-strand break (SSB) and a 3'-terminal lesion that is resistant to ligation by DNA ligases.
2.2. Conversion of SSBs to Double-Strand Breaks (DSBs)
While some of the CNDAC-induced SSBs can be repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, unrepaired breaks persist. When the cell attempts to undergo a subsequent round of DNA replication (a second S-phase), the replication fork encounters the unrepaired SSB, leading to its collapse and the formation of a highly cytotoxic one-ended double-strand break (DSB). It is the formation of these DSBs that is considered the primary cytotoxic event.
2.3. G2/M Cell Cycle Arrest
The generation of DSBs triggers a robust DNA Damage Response (DDR). This response leads to the activation of the G2/M cell cycle checkpoint, preventing the cell from entering mitosis with damaged DNA. The key signaling cascade involved in this process is the Chk1-Cdc25C-Cyclin B1/Cdk1 pathway.
-
Chk1 Activation: The presence of DNA damage activates the kinase Chk1.
-
Cdc25C Inactivation: Activated Chk1 phosphorylates and inactivates the phosphatase Cdc25C.
-
Cyclin B1/Cdk1 Inhibition: In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, a key driver of mitotic entry. By inhibiting Cdc25C, CNDAC ensures that the Cyclin B1/Cdk1 complex remains in its inactive, phosphorylated state.
-
G2 Arrest: The inactivation of the Cyclin B1/Cdk1 complex prevents the transition from the G2 to the M phase of the cell cycle, resulting in G2 arrest. This process has been shown to be p53-independent, suggesting CNDAC could be effective in a broad range of tumors, including those with p53 mutations.
2.4. Induction of Apoptosis
If the DNA damage induced by CNDAC is irreparable, the sustained G2/M arrest ultimately leads to the induction of apoptosis (programmed cell death). The accumulation of extensive DNA damage, particularly DSBs, triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cellular dismantling.
2.5. Secondary Mechanism: Potential Microtubule Disruption
Some evidence suggests that CNDAC may also possess a secondary, less characterized mechanism of action involving the disruption of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. Disruption of their polymerization and depolymerization can also lead to a G2/M arrest and apoptosis. However, further research is required to fully elucidate the contribution of this potential mechanism to the overall cytotoxic effect of CNDAC.
Signaling Pathways
The cellular response to CNDAC is governed by a complex network of signaling pathways. The primary pathways are centered around the DNA damage response.
3.1. CNDAC-Induced DNA Damage and G2/M Arrest Pathway
Caption: CNDAC mechanism leading to G2/M arrest and apoptosis.
3.2. DNA Damage Repair and Cellular Survival
The repair of CNDAC-induced DSBs is critically dependent on the Homologous Recombination (HR) pathway. This suggests that cancer cells with deficiencies in HR repair, such as those with mutations in BRCA1 or BRCA2, may be particularly sensitive to CNDAC. The ATM (Ataxia-Telangiectasia Mutated) kinase is a crucial protein in the repair of DSBs and has been shown to be important for cell survival after CNDAC treatment, although it is not required for the initial G2 checkpoint activation.
Caption: Role of the Homologous Recombination pathway in repairing CNDAC-induced DNA damage.
Quantitative Data
Table 1: Anti-proliferative Activity of Sapacitabine (Prodrug of CNDAC) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.23 |
| HCT-116 | Colon Carcinoma | 0.15 |
| SW620 | Colorectal Adenocarcinoma | 0.31 |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.11 |
| PANC-1 | Pancreatic Carcinoma | 0.18 |
| DU 145 | Prostate Carcinoma | 0.14 |
| PC-3 | Prostate Carcinoma | 0.12 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.09 |
| MCF7 | Breast Adenocarcinoma | 0.16 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.08 |
| Data extracted from a study on the antiproliferative effects of sapacitabine. |
Table 2: IC50 Values of CNDAC in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | ~200 |
| THP-1 | Acute Monocytic Leukemia | ~400 |
| Approximate values derived from graphical data. |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CNDAC.
5.1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 value of CNDAC.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–8,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of CNDAC in complete culture medium. Replace the old medium with 100 µL of the CNDAC dilutions or vehicle control (e.g., DMSO, not exceeding 0.5%).
-
Incubation: Incubate the plate for a period that allows for at least two cell population doublings (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the CNDAC concentration and use non-linear regression to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
5.2. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. A viability dye such as Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CNDAC (e.g., at IC50 and supra-IC50 concentrations) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Use a gentle dissociation agent like trypsin for adherent cells and neutralize with a serum-containing medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Caption: Workflow for the Annexin V apoptosis assay.
5.3. Clonogenic Assay
This assay assesses the long-term effect of CNDAC on the ability of single cells to form colonies, providing a measure of cytotoxicity.
-
Principle: The clonogenic assay measures the ability of a single cell to undergo unlimited division to form a colony of at least 50 cells. It is the gold standard for determining in vitro cytotoxicity.
-
Protocol:
-
Cell Seeding: Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of CNDAC concentrations for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the CNDAC-containing medium, wash the cells, and add fresh, drug-free medium. Incubate for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment. Plot the SF against the CNDAC concentration to generate a survival curve.
-
5.4. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Protocol:
-
Cell Preparation: Treat cells with CNDAC for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol and resuspend the pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the red fluorescence.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
5.5. Western Blot for Phosphorylated Chk1
This technique is used to detect the activation of Chk1 as a marker of the DNA damage response.
-
Protocol:
-
Protein Extraction: Treat cells with CNDAC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., at Ser345) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and total Chk1.
-
Conclusion
This compound exhibits a unique and potent mechanism of action in cancer cells, primarily driven by the induction of DNA double-strand breaks, leading to G2/M cell cycle arrest and apoptosis. Its reliance on the homologous recombination pathway for the repair of its induced damage presents a therapeutic vulnerability in HR-deficient tumors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of CNDAC and to develop rational combination strategies to enhance its anti-cancer efficacy. Further studies to generate a comprehensive profile of CNDAC's activity across a wider range of cancer types and to fully elucidate its potential secondary mechanisms of action are warranted.
References
CNDAC Hydrochloride: A Technical Guide to its Role in DNA Damage and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) hydrochloride, the active metabolite of the oral prodrug sapacitabine. CNDAC is a novel nucleoside analog with a unique mechanism of action centered on the induction of DNA damage. This document details the mechanism of action, preclinical and clinical data, and the intricate signaling pathways involved in the cellular response to CNDAC-induced DNA damage. Detailed experimental protocols for key assays are provided to support further research and development in oncology.
Introduction
CNDAC hydrochloride is a deoxycytidine analog that has demonstrated significant potential as an anticancer agent.[1][2] It is the biologically active form of the orally administered prodrug, sapacitabine.[2] The defining structural feature of CNDAC is a cyano group at the 2'-C position of the arabinose sugar moiety, which is fundamental to its distinct mechanism of DNA damage. This guide will provide an in-depth exploration of the technical aspects of this compound, offering a valuable resource for professionals in cancer biology and drug development.
Mechanism of Action: From Prodrug to DNA Damage
CNDAC's cytotoxic effects are the result of a multi-step process that culminates in irreparable DNA damage and cell cycle arrest.
2.1. Cellular Uptake and Activation:
Following oral administration, sapacitabine is absorbed and subsequently metabolized by amidases and esterases in the gastrointestinal tract, plasma, and liver to yield CNDAC. CNDAC is then transported into cells and is sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.
2.2. Incorporation into DNA and Induction of Single-Strand Breaks:
During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating DNA. The presence of the electron-withdrawing cyano group at the 2' position of the sugar ring destabilizes the N-glycosidic bond. This inherent instability leads to a β-elimination reaction, which results in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus.
2.3. Conversion to Double-Strand Breaks and Cell Cycle Arrest:
If the initial SSBs are not repaired, they are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to undergo a subsequent round of DNA replication. The accumulation of these DSBs triggers the DNA Damage Response (DDR), leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade ultimately results in cell cycle arrest, primarily at the G2/M phase, preventing cells with damaged DNA from proceeding into mitosis.
Quantitative Data on the Efficacy of CNDAC
The cytotoxic activity of CNDAC has been evaluated in various cancer cell lines, and its clinical efficacy has been investigated through clinical trials of its prodrug, sapacitabine.
Table 1: Preclinical Activity of this compound
| Cell Line | Cell Type | IC50 (µM) | Notes |
| Rad51D-deficient 51D1 | Ovarian Cancer | 0.006 | Demonstrates sensitivity in HR-deficient cells. |
| Rad51D-complemented 51D1.3 | Ovarian Cancer | 0.32 | Wild-type counterpart to 51D1. |
| Wild-type AA8 | Chinese Hamster Ovary | 0.48 | |
| XRCC3-deficient irs1SF | Chinese Hamster Ovary | 0.0053 | Demonstrates sensitivity in HR-deficient cells. |
| HL-60 | Acute Promyelocytic Leukemia | 1.5832 | |
| THP-1 | Acute Monocytic Leukemia | 0.84 | |
| HCT116 | Colorectal Carcinoma | Not specified | CNDAC at 6 µM induced G2/M arrest in 36% of cells. |
Table 2: Selected Clinical Trial Results for Sapacitabine (Prodrug of CNDAC)
| Trial Identifier | Phase | Condition | Treatment Arms | Key Findings |
| SEAMLESS (NCT01303796) | III | Acute Myeloid Leukemia (AML) in elderly patients | Sapacitabine + Decitabine vs. Decitabine alone | Did not meet primary endpoint of significant improvement in overall survival (OS). Median OS was 5.9 months vs. 5.7 months. |
| NCT00590187 | II | AML in elderly patients | Three different sapacitabine dosing schedules | The 400 mg dose schedule showed the best efficacy profile. 1-year survival rates were 35% in one arm. |
| Phase I | I | Advanced Leukemias or MDS | Sapacitabine dose escalation | MTD was determined. Showed anti-leukemic activity in patients refractory to other treatments. |
Signaling Pathways in Response to CNDAC-Induced DNA Damage
The cellular response to the DNA damage inflicted by CNDAC involves a complex network of signaling pathways. The DNA Damage Response (DDR) is a crucial component of this network.
DNA Damage Response (DDR) Pathway
The DDR is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. In response to DSBs, ATM is activated and, in turn, phosphorylates a range of downstream targets, including the checkpoint kinase Chk2. ATR is primarily activated by single-stranded DNA (ssDNA), which is exposed during the processing of DSBs and at stalled replication forks. ATR then activates the checkpoint kinase Chk1. Both pathways converge to induce cell cycle arrest, providing time for DNA repair, or to initiate apoptosis if the damage is too severe.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to form a colony after treatment with CNDAC, thereby assessing its long-term viability.
Methodology:
-
Cell Plating: Seed a known number of single cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the CNDAC concentration being tested.
-
Treatment: After allowing the cells to adhere (typically 24 hours), treat them with varying concentrations of this compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixing and Staining: Once colonies are visible (typically >50 cells), aspirate the medium, wash with PBS, and fix the colonies with a solution such as 6% (v/v) glutaraldehyde. Stain the colonies with 0.5% (w/v) crystal violet.
-
Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction for each treatment group are then calculated relative to the untreated control.
γH2AX Foci Formation Assay for DNA Damage Quantification
This immunofluorescence-based assay is a sensitive method for detecting and quantifying DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci (representing γH2AX) per nucleus is quantified using image analysis software.
Conclusion
This compound represents a promising anticancer agent with a unique mechanism of action that leverages the induction of DNA strand breaks. Its efficacy, particularly in the context of tumors with deficiencies in the homologous recombination repair pathway, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers to delve into the therapeutic potential of CNDAC, offering insights into its mechanism, quantitative efficacy, and the cellular pathways it perturbs. The detailed experimental protocols provided herein should facilitate further research into this novel nucleoside analog.
References
CNDAC Hydrochloride: A Technical Guide to its Role as a Key Metabolite of Sapacitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is the principal active metabolite of the orally administered prodrug, Sapacitabine.[1][2] As a novel nucleoside analog, CNDAC exhibits a unique mechanism of action that distinguishes it from other cytotoxic agents, positioning it as a compound of significant interest in oncology research and drug development.[3] This technical guide provides a comprehensive overview of CNDAC hydrochloride, focusing on its formation from Sapacitabine, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.
From Prodrug to Active Metabolite: The Conversion of Sapacitabine to CNDAC
Sapacitabine is designed as an orally bioavailable prodrug to overcome the limitations of administering CNDAC directly.[2][4] Following oral administration, Sapacitabine is absorbed and subsequently metabolized by amidases and esterases present in the gastrointestinal tract, plasma, and liver, yielding the active compound, CNDAC. This conversion is crucial for the systemic delivery and therapeutic efficacy of CNDAC.
Mechanism of Action: A Unique Approach to DNA Damage
The cytotoxic effects of CNDAC are mediated through a multi-step process that ultimately leads to irreparable DNA damage and cell death.
-
Cellular Uptake and Activation: CNDAC is transported into cancer cells and is then sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.
-
DNA Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating DNA.
-
Induction of Single-Strand Breaks (SSBs): The defining feature of CNDAC is the presence of an electron-withdrawing cyano group at the 2' position of the sugar moiety. This structural characteristic destabilizes the N-glycosidic bond, leading to a β-elimination reaction. This reaction results in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus that cannot be readily ligated by DNA ligases.
-
Conversion to Double-Strand Breaks (DSBs): While some SSBs can be repaired, unrepaired lesions are converted into highly lethal one-ended double-strand breaks (DSBs) when the cell attempts a subsequent round of DNA replication.
-
Activation of DNA Damage Response (DDR) and Cell Cycle Arrest: The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade results in cell cycle arrest, primarily at the G2/M phase, preventing cells with damaged DNA from proceeding into mitosis.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.
A critical aspect of CNDAC's mechanism is its reliance on the Homologous Recombination (HR) pathway for the repair of the induced DSBs. This dependency creates a synthetic lethal relationship in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations, making them particularly sensitive to CNDAC.
Quantitative Data
In Vitro Cytotoxicity of CNDAC
The cytotoxic potential of CNDAC has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Fibroblasts (ATM-deficient) | N/A | ~0.01 | |
| Human Fibroblasts (ATM-repleted) | N/A | ~0.3 |
Clinical Pharmacokinetics of Sapacitabine and CNDAC
Pharmacokinetic parameters of Sapacitabine and its active metabolite CNDAC were evaluated in a Phase I clinical trial in patients with acute leukemia and myelodysplastic syndrome. The following table summarizes key parameters at the maximum tolerated dose (MTD).
| Compound | Dose | Cmax (ng/mL) | AUC (ng·h/mL) |
| Sapacitabine | 375 mg (twice daily for 7 days) | 8.8 ± 3.5 | Not Reported |
| CNDAC | 375 mg (twice daily for 7 days) | 62.5 ± 26.6 | Not Reported |
| CNDAU (inactive metabolite) | 375 mg (twice daily for 7 days) | 310 | Not Reported |
Data presented as mean ± standard deviation where available.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with a cytotoxic agent like CNDAC.
Protocol:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield approximately 50-100 colonies in the untreated control wells.
-
Treatment: Allow cells to adhere overnight, then treat with a range of CNDAC concentrations for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: After rinsing with water and air-drying, count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group. Plot the SF against the CNDAC concentration to generate a dose-response curve.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Treat cells with CNDAC for the desired time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact nuclear DNA.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is formed by fragmented DNA. The length and intensity of the tail are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.
γH2AX Immunofluorescence Staining
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with CNDAC.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of DSBs.
Visualizations
Signaling Pathway of CNDAC-Induced DNA Damage Response
Caption: CNDAC's mechanism of action and the DNA damage response pathway.
Experimental Workflow for Assessing CNDAC Activity
Caption: A typical workflow for the in vitro evaluation of CNDAC.
Conclusion
This compound, as the active metabolite of Sapacitabine, represents a promising avenue in cancer therapy due to its unique mechanism of inducing DNA strand breaks. Its particular efficacy in tumors with deficient homologous recombination repair pathways highlights its potential for targeted therapeutic strategies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this novel nucleoside analog.
References
An In-depth Technical Guide to the Structural and Chemical Properties of CNDAC Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine) hydrochloride is a potent nucleoside analog and the active metabolite of the oral prodrug sapacitabine. It exerts its cytotoxic effects through a unique mechanism of action involving the induction of DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the structural and chemical properties of CNDAC hydrochloride, its mechanism of action, and the key signaling pathways involved in the cellular response to CNDAC-induced DNA damage. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.
Structural and Chemical Properties
This compound is a synthetic deoxycytidine analog characterized by the presence of a cyano group at the 2' position of the arabinofuranosyl ring. This modification is critical to its unique biological activity.
Chemical Structure and Identifiers
The structural and chemical identifiers for this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-amino-1-((2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)pyrimidin-2(1H)-one hydrochloride |
| Synonyms | CNDAC HCl, TAS-109 |
| CAS Number | 134665-72-8 |
| Molecular Formula | C₁₀H₁₃ClN₄O₄ |
| Molecular Weight | 288.69 g/mol |
| Canonical SMILES | C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O">C@HC#N.Cl |
Physicochemical Properties
The known physicochemical properties of this compound are presented in the following table.
| Property | Value | Citation |
| Physical State | Solid | [1] |
| Solubility | DMSO: ≥100 mg/mL | [2] |
| PBS (pH 7.2): Soluble | [1] | |
| Storage | Store at -20°C | [3] |
Mechanism of Action
CNDAC is the active metabolite of the orally administered prodrug, sapacitabine. Following oral administration, sapacitabine is converted to CNDAC in the body. The cytotoxic effects of CNDAC are initiated upon its incorporation into DNA.
Cellular Uptake and Activation
The metabolic activation of sapacitabine to CNDAC is a critical first step. The subsequent intracellular phosphorylation of CNDAC to its triphosphate form (CNDAC-TP) allows it to be recognized by DNA polymerases.
Figure 1: Activation of Sapacitabine to CNDAC-TP.
Induction of DNA Damage
Once incorporated into the DNA strand during replication (S phase), the electron-withdrawing cyano group at the 2' position of CNDAC induces instability in the phosphodiester backbone. This leads to a β-elimination reaction, resulting in a DNA single-strand break (SSB).[4] As the cell proceeds through a subsequent round of DNA replication, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs).
DNA Damage Response and Signaling Pathways
The DNA damage induced by CNDAC triggers a complex cellular response involving cell cycle checkpoints and DNA repair pathways.
Cell Cycle Arrest
The presence of DNA damage, particularly DSBs, activates the DNA damage response (DDR) pathway, leading to cell cycle arrest, primarily at the G2/M checkpoint. This provides the cell with time to repair the damage before proceeding to mitosis.
DNA Repair Pathways
The repair of CNDAC-induced DNA damage is primarily mediated by the Homologous Recombination (HR) pathway. Key proteins involved in this pathway include ATM, Rad51, and BRCA2. In contrast, the Non-Homologous End Joining (NHEJ) pathway appears to play a minor role in the repair of CNDAC-induced lesions.
Figure 2: CNDAC-induced DNA damage and cellular response pathway.
Quantitative Biological Activity
The cytotoxic effects of CNDAC have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | 1.58 | |
| THP-1 | Acute Monocytic Leukemia | 0.84 | |
| UWB1.289 (BRCA1-/-) | Ovarian Cancer | 0.0099 | |
| PEO1 (BRCA2-/-) | Ovarian Cancer | 0.0102 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and evaluation of this compound. Below are representative methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Set the column temperature (e.g., 30°C) and the UV detection wavelength (e.g., 274 nm).
-
Inject a known volume of the sample onto the column.
-
Run the gradient method to elute the compound and any impurities.
-
Integrate the peak areas to calculate the purity of the sample.
Figure 3: HPLC experimental workflow.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
This compound is a promising anticancer agent with a well-defined, unique mechanism of action that distinguishes it from other nucleoside analogs. Its ability to induce DNA strand breaks, particularly in cells with deficiencies in the homologous recombination repair pathway, makes it a candidate for targeted cancer therapy. This technical guide has summarized the key structural and chemical properties of this compound, detailed its mechanism of action, and provided an overview of relevant experimental methodologies. Further research, particularly in obtaining detailed structural data through NMR and X-ray crystallography, will provide deeper insights into its molecular interactions and aid in the development of next-generation analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent CNDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CNDAC Hydrochloride's Effect on Apoptosis Induction Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) hydrochloride is the active metabolite of the orally bioavailable prodrug sapacitabine, a nucleoside analog that has been investigated in clinical trials for various hematologic malignancies and solid tumors.[1][2] CNDAC's primary mechanism of action involves its incorporation into DNA, leading to the formation of single-strand breaks (SSBs) that are subsequently converted into lethal double-strand breaks (DSBs) as the cell enters a second S phase.[1][3] This induction of significant DNA damage serves as a powerful trigger for programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the signaling pathways through which CNDAC induces apoptosis, presents quantitative data from key experiments, details relevant experimental protocols, and offers visual representations of the core mechanisms.
CNDAC's Core Mechanism: Induction of DNA Damage
CNDAC exerts its cytotoxic effects through a unique mechanism that distinguishes it from other deoxycytidine analogs.[4]
-
DNA Incorporation: As a nucleoside analog, CNDAC is incorporated into the DNA of replicating cells during the S phase.
-
Single-Strand Break (SSB) Formation: Following incorporation, CNDAC's structure facilitates a β-elimination reaction, which induces a single-strand break in the DNA backbone.
-
Conversion to Double-Strand Breaks (DSBs): While some SSBs can be repaired, unresolved breaks are converted into highly cytotoxic double-strand breaks when the cell attempts to replicate its DNA in a subsequent S phase.
These DSBs are critical lesions that activate the cell's DNA Damage Response (DDR), a network of signaling pathways that sense the damage and dictate the cell's fate. If the damage is too extensive to be repaired, the DDR overwhelmingly signals for the initiation of apoptosis, primarily through the intrinsic pathway. The repair of CNDAC-induced DSBs is heavily dependent on the Homologous Recombination (HR) pathway, and cells deficient in HR components are particularly sensitive to the drug.
Apoptosis Induction via the Intrinsic (Mitochondrial) Pathway
The extensive DNA damage caused by CNDAC is a classic trigger for the intrinsic apoptosis pathway, a signaling cascade that converges on the mitochondria. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members.
Key steps include:
-
p53 Activation: The presence of DSBs activates sensor proteins like ATM and ATR, which in turn phosphorylate and stabilize the tumor suppressor protein p53. While CNDAC's synergy with the c-Abl inhibitor imatinib has been noted regardless of p53 status, the p53 pathway remains a canonical route for DNA damage-induced apoptosis.
-
Bcl-2 Family Regulation: Activated p53 can act as a transcription factor to increase the expression of pro-apoptotic Bcl-2 family proteins, such as Bax and PUMA. This shifts the balance within the cell, favoring the activation of the "executioner" pro-apoptotic proteins Bax and Bak. These proteins overcome the inhibitory effects of anti-apoptotic members like Bcl-2 and Bcl-xL.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores. This critical event, known as MOMP, leads to the irreversible release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: The most crucial of these released factors is cytochrome c. In the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates the initiator caspase, Caspase-9, forming a complex known as the apoptosome.
-
Executioner Caspase Cascade: Activated Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7. These enzymes are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of CNDAC on cancer cell lines as reported in comparative studies. The data is derived from experiments on the HCT116 colon cancer cell line.
Table 1: Cytotoxicity of CNDAC in HCT116 Cells
| Compound | IC50 (µM) after 48h |
|---|---|
| CNDAC | 1.5 |
| Agent A (DNA Damaging) | 10.2 |
| Agent B (Death Ligand) | 0.8 |
IC50 (Half-maximal inhibitory concentration) values were determined using an MTT assay.
Table 2: Caspase Activity in HCT116 Cells after 24h Treatment
| Treatment (at IC50) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
|---|---|---|---|
| CNDAC | 4.8 | 1.2 | 4.1 |
| Agent A (DNA Damaging) | 4.5 | 1.3 | 3.9 |
| Agent B (Death Ligand) | 5.2 | 5.8 | 2.1 |
Caspase activity was measured using specific fluorescent substrates. The strong activation of Caspase-9 confirms the primary involvement of the intrinsic pathway for CNDAC.
Table 3: Western Blot Analysis of Apoptotic Proteins after 24h Treatment
| Treatment (at IC50) | Cleaved PARP | Cleaved Caspase-3 | Bcl-2 | Bax |
|---|---|---|---|---|
| CNDAC | +++ | +++ | ↓ | ↔ |
| Agent A (DNA Damaging) | +++ | +++ | ↓ | ↔ |
| Agent B (Death Ligand) | +++ | +++ | ↔ | ↔ |
Relative protein levels compared to untreated control. +++ indicates strong increase, ↓ indicates decrease, ↔ indicates no significant change.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate CNDAC's apoptotic effects.
General Experimental Workflow
A typical workflow for assessing drug-induced apoptosis involves cell culture, treatment with the compound of interest, and subsequent analysis using various biochemical and cell-based assays.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and treat with the IC50 concentration of CNDAC for the desired time (e.g., 24 hours).
-
Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Wash the combined cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Cell Lysis: Treat HCT116 cells with the IC50 concentration of CNDAC for 24 hours. Lyse the cells in a cold RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting through a well-defined mechanism of action. Its incorporation into DNA leads to the formation of lethal double-strand breaks, which serve as a primary signal for the activation of the intrinsic mitochondrial pathway of apoptosis. Quantitative analyses confirm that CNDAC treatment results in the robust activation of initiator Caspase-9 and executioner Caspase-3/7, consistent with the engagement of this pathway. The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers investigating the pro-apoptotic effects of CNDAC and similar DNA-damaging agents, facilitating further studies in drug development and cancer biology.
References
- 1. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, CNDAC - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CNDAC Hydrochloride as a Nucleoside Analog in Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine hydrochloride (CNDAC HCl) is a novel deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine.[1] CNDAC distinguishes itself from other nucleoside analogs through a unique mechanism of action that ultimately leads to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of CNDAC's core mechanism, its role in chemotherapy, relevant signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action
CNDAC's cytotoxic effects are initiated through its intracellular activation and subsequent incorporation into DNA.[2]
1.1. Cellular Uptake and Activation:
Following administration of its prodrug sapacitabine, CNDAC is formed and transported into cancer cells.[3] Inside the cell, it is phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.
1.2. DNA Incorporation and Induction of DNA Damage:
During the S-phase of the cell cycle, DNA polymerase incorporates CNDAC-TP into the replicating DNA strand. The presence of an electron-withdrawing cyano group at the 2' position of the arabinose sugar moiety destabilizes the N-glycosidic bond. This inherent instability leads to a β-elimination reaction, resulting in the formation of a single-strand break (SSB) in the DNA backbone with a 3'-terminal lesion that is not a suitable substrate for ligation.
1.3. Conversion to Double-Strand Breaks and Cell Cycle Arrest:
While some of these SSBs can be repaired, unrepaired breaks persist. When the cell enters a subsequent S-phase, the replication fork encounters the unrepaired SSB, leading to the formation of a highly cytotoxic one-ended double-strand break (DSB). These DSBs trigger a robust DNA Damage Response (DDR), leading to a G2/M cell cycle arrest and, if the damage is irreparable, eventual apoptosis.
Signaling Pathways
The DNA damage induced by CNDAC activates several critical signaling pathways.
2.1. DNA Damage Response Pathway:
The formation of DSBs activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a key sensor of this type of DNA damage. Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1 and the histone variant H2AX (forming γH2AX), a well-established marker of DSBs. This signaling cascade ultimately leads to the inactivation of the Cdc25C phosphatase, preventing the activation of the Cyclin B1/Cdk1 complex and thereby halting the cell cycle at the G2/M transition.
2.2. Homologous Recombination Repair Pathway:
The primary and indispensable pathway for repairing CNDAC-induced DSBs is the Homologous Recombination (HR) pathway. This pathway relies on key proteins such as RAD51, BRCA1, and BRCA2. The dependence on a functional HR pathway creates a synthetic lethal vulnerability in cancer cells with pre-existing HR deficiencies, such as those with BRCA1/2 mutations. In contrast, other repair pathways like Non-Homologous End-Joining (NHEJ) and Base Excision Repair (BER) play a negligible role in repairing CNDAC-induced damage.
Quantitative Data
The following tables summarize key quantitative data related to the preclinical and clinical evaluation of CNDAC and its prodrug, sapacitabine.
Table 1: In Vitro Cytotoxicity of CNDAC
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ATM-deficient human fibroblasts | N/A | ~0.01 | |
| ATM-proficient human fibroblasts | N/A | ~0.3 | |
| UWB1.289 (BRCA1-null) | Ovarian Cancer | 0.0099 | |
| PEO1 (BRCA2-mutant) | Ovarian Cancer | 0.0102 | |
| HL-60 | Acute Promyelocytic Leukemia | Varies with exposure | |
| THP-1 | Acute Monocytic Leukemia | Varies with exposure |
Table 2: Pharmacokinetics of Sapacitabine and CNDAC in Humans
| Parameter | Value | Condition | Reference |
| CNDAC Cmax | 310 ng/mL (1065 nM) | Following oral sapacitabine | |
| CNDAC Tmax | 3.3 ± 1.1 h | Following oral sapacitabine | |
| Sapacitabine Recommended Phase II Dose | 40 mg/m²/dose | Solid tumors, once daily for 5 days for 4 weeks | |
| Sapacitabine MTD | 375 mg twice daily for 7 days | Refractory/relapsed acute leukemia/MDS | |
| Sapacitabine MTD | 425 mg twice daily for 3 days (split schedule) | Refractory/relapsed acute leukemia/MDS |
Table 3: Clinical Efficacy of Sapacitabine in Hematological Malignancies
| Study Phase | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Complete Remission (CR) Rate | 1-Year Survival | Reference |
| Phase 1 | Refractory/relapsed AML/MDS (n=47) | Sapacitabine monotherapy | 28% | 8.5% (4 CRs) | N/A | |
| Phase 2 | Elderly AML (n=60 randomized) | Sapacitabine 200mg BID x 7d (Arm A) | 45% | 10% | 35% | |
| Phase 2 | Elderly AML (n=60 randomized) | Sapacitabine 300mg BID x 7d (Arm B) | 30% | 5% | 10% | |
| Phase 2 | Elderly AML (n=60 randomized) | Sapacitabine 400mg BID x 3d, 2x/cycle (Arm C) | 45% | 25% | 30% | |
| Phase 3 (SEAMLESS) | Elderly AML | Sapacitabine + Decitabine | N/A | 16.6% | Median OS: 5.9 months | |
| Phase 3 (SEAMLESS) | Elderly AML | Decitabine alone | N/A | 10.8% | Median OS: 5.7 months |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effects of CNDAC.
-
Cell Seeding: Plate a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with a range of CNDAC concentrations for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies form in the control wells.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment relative to the untreated control.
4.2. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CNDAC on cell cycle distribution.
-
Cell Treatment and Harvest: Treat cells with CNDAC for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash cells with ice-cold PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
4.3. Western Blot for γH2AX Detection
This method detects the induction of DSBs.
-
Cell Lysis: Treat cells with CNDAC, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates (typically 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against γH2AX overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.
4.4. Comet Assay (Single Cell Gel Electrophoresis)
This assay visualizes and quantifies DNA strand breaks.
-
Cell Preparation and Embedding: Treat cells with CNDAC. Harvest a single-cell suspension and mix with molten low-melting-point agarose. Pipette the mixture onto a coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to an electric field.
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the "comets" using a fluorescence microscope.
-
Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as the tail moment or the percentage of DNA in the tail.
Conclusion
CNDAC hydrochloride represents a promising class of nucleoside analogs with a distinct mechanism of action that is intrinsically linked to the induction of DNA double-strand breaks and a reliance on the homologous recombination pathway for their repair. This unique characteristic provides a strong rationale for its clinical development, particularly in tumors with deficiencies in DNA damage repair pathways. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of CNDAC-based therapies.
References
The Discovery and Development of CNDAC Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
CNDAC hydrochloride, or 2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine hydrochloride, is a novel nucleoside analog and the active metabolite of the orally administered prodrug, sapacitabine. Its unique mechanism of action, which involves the induction of DNA single-strand breaks (SSBs) that are subsequently converted to lethal double-strand breaks (DSBs), distinguishes it from other deoxycytidine analogs. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound, tailored for professionals in the field of oncology drug development.
Discovery and Development
The development of this compound is intrinsically linked to its prodrug, sapacitabine. Sapacitabine was developed by Cyclacel Pharmaceuticals as an orally bioavailable chemotherapeutic agent. The rationale behind its design was to create a nucleoside analog that could be conveniently administered orally and would then convert to its active form in the body.
Upon oral administration, sapacitabine is absorbed and metabolized by carboxylesterases primarily in the liver to yield CNDAC. This metabolic activation is a critical step in the drug's efficacy. The development of an oral prodrug aimed to improve patient convenience and potentially alter the pharmacokinetic profile to allow for more sustained exposure to the active compound compared to intravenous administration of CNDAC itself.
Clinical development of sapacitabine has progressed through Phase I, II, and III trials, primarily investigating its safety and efficacy in hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). While a Phase III trial in elderly patients with AML did not meet its primary endpoint of a statistically significant improvement in overall survival, the development journey of sapacitabine has provided a wealth of information on the activity and therapeutic potential of CNDAC.
Mechanism of Action
The cytotoxic effect of CNDAC is a multi-step process that ultimately leads to irreparable DNA damage and apoptosis.
-
Cellular Uptake and Activation: CNDAC is transported into cancer cells and is then sequentially phosphorylated by deoxycytidine kinase (dCK) and other nucleotide kinases to its active triphosphate form, CNDAC-TP.
-
DNA Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into newly replicating DNA strands.
-
Induction of Single-Strand Breaks (SSBs): The presence of the cyano group at the 2' position of the arabinose sugar makes the N-glycosidic bond unstable. This leads to a β-elimination reaction, which results in the formation of a DNA single-strand break.
-
Conversion to Double-Strand Breaks (DSBs): If the initial SSB is not repaired, upon the next round of DNA replication, the replication fork collapses at the site of the break, leading to the formation of a highly cytotoxic double-strand break.
-
Induction of Apoptosis: The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis). A key aspect of CNDAC's mechanism is its reliance on the homologous recombination (HR) pathway for the repair of the induced DSBs. This suggests that tumors with deficiencies in the HR pathway, such as those with BRCA1/2 mutations, may be particularly sensitive to CNDAC.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of CNDAC
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 1.5832 | [1] |
| THP-1 | Acute Monocytic Leukemia | 0.84 | [1] |
| Rad51D-deficient 51D1 | Ovarian Cancer | 0.006 | [1] |
| Rad51D-complemented 51D1.3 | Ovarian Cancer | 0.32 | [1] |
| Wild-type AA8 | Chinese Hamster Ovary | 0.48 | [1] |
| XRCC3-deficient irs1SF | Chinese Hamster Ovary | 0.0053 | |
| HCT116 | Colorectal Carcinoma | Not explicitly stated, but induces G2 arrest at 6 µM |
Table 2: In Vivo Efficacy of CNDAC in a P388 Tumor Model
| Animal Model | Dosing Regimen | Outcome | Reference |
| CDF1 mice with P388 tumor | 20 mg/kg, i.p., daily for 10 days | Greatly increased survival time and survival rate |
Experimental Protocols
Clonogenic Assay
This assay is used to determine the cytotoxicity of CNDAC by assessing the ability of single cells to form colonies after treatment.
Methodology:
-
Cell Plating: Plate cells (e.g., CHO cell lines AA8 and irs1SF) at a low density in 6-well plates to allow for individual colony formation.
-
Drug Treatment: 24 hours after plating, expose the cells to a range of concentrations of CNDAC for a defined period (e.g., 24 hours).
-
Drug Washout: After the incubation period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for an additional period (e.g., 4-6 days) to allow for colony growth.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each drug concentration relative to the untreated control and plot the dose-response curve.
Experimental Workflow: Clonogenic Assay
Caption: Workflow for a typical clonogenic assay.
Cell Cycle Analysis
This protocol is used to determine the effect of CNDAC on cell cycle progression using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells (e.g., HCT116) with CNDAC (e.g., 6 µM) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Logical Relationship: CNDAC Effect on Cell Cycle
Caption: Logical flow of CNDAC's effect on the cell cycle.
Conclusion
This compound, the active metabolite of sapacitabine, is a promising antineoplastic agent with a distinct mechanism of action that involves the induction of DNA strand breaks. Its efficacy, particularly in preclinical models of HR-deficient cancers, highlights its potential for targeted therapy. While the clinical development of its prodrug, sapacitabine, has faced challenges, the extensive research conducted has provided a solid foundation for understanding the therapeutic potential of CNDAC. Further investigation into predictive biomarkers of response and rational combination strategies may yet unlock the full clinical utility of this unique nucleoside analog.
References
CNDAC Hydrochloride: A Technical Guide for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CNDAC hydrochloride (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) is the active metabolite of the orally bioavailable prodrug, sapacitabine. It is a novel nucleoside analog with a unique mechanism of action that distinguishes it from other cytotoxic agents used in the treatment of hematological malignancies. CNDAC's incorporation into DNA leads to a cascade of events culminating in difficult-to-repair DNA double-strand breaks, exhibiting selective cytotoxicity in cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data in hematological malignancies, and detailed experimental protocols for its study.
Mechanism of Action
CNDAC exerts its cytotoxic effects through a multi-step process initiated by its incorporation into DNA during replication. Unlike other nucleoside analogs that primarily cause chain termination or base mispairing, CNDAC introduces a chemical instability that leads to DNA strand breaks.
-
Cellular Uptake and Activation: Following oral administration of its prodrug sapacitabine, CNDAC is formed through the action of amidases and esterases in the gastrointestinal tract, plasma, and liver.[1] Once inside the cell, CNDAC is phosphorylated by cellular kinases to its active triphosphate form, CNDAC-TP.[2]
-
DNA Incorporation and Single-Strand Break (SSB) Formation: During the S-phase of the cell cycle, DNA polymerase incorporates CNDAC-TP into the newly synthesizing DNA strand opposite guanine.[2] The presence of the 2'-cyano group on the arabinose sugar moiety makes the phosphodiester bond unstable, leading to a β-elimination reaction. This reaction results in the formation of a DNA single-strand break (SSB) with a 3'-blocking terminus.[3][4]
-
Conversion to Double-Strand Breaks (DSBs): These SSBs, if unrepaired, are converted into highly cytotoxic one-ended double-strand breaks (DSBs) when the cell enters a second round of DNA replication. This conversion is a key feature of CNDAC's mechanism, as DSBs are among the most lethal forms of DNA damage.
-
Dependence on Homologous Recombination (HR) for Repair: The repair of CNDAC-induced DSBs is predominantly mediated by the high-fidelity Homologous Recombination (HR) pathway. This creates a synthetic lethal relationship in cancer cells that have deficiencies in HR pathway components, such as those with mutations in BRCA1 or BRCA2. In contrast, the non-homologous end joining (NHEJ) pathway plays a minimal role in the repair of CNDAC-induced damage.
Figure 1: CNDAC's mechanism of action from prodrug activation to induction of apoptosis in HR-deficient cells.
Preclinical Data in Hematological Malignancies
CNDAC has demonstrated significant preclinical activity in a range of hematological malignancy cell lines. Its efficacy is particularly pronounced in cells with underlying DNA repair defects.
In Vitro Cytotoxicity
The cytotoxic effects of CNDAC have been evaluated in various leukemia and lymphoma cell lines. The 50% inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.0 | 4 | |
| ML-1 | Acute Myeloblastic Leukemia | 0.8 | 4 | |
| UWB1.289 (BRCA1-/-) | Ovarian Cancer | 0.0099 | Not Specified | |
| PEO1 (BRCA2-/-) | Ovarian Cancer | 0.0102 | Not Specified |
Synergy with Other Agents
Preclinical studies have explored the synergistic potential of CNDAC with other anti-cancer agents, particularly those targeting DNA repair pathways.
| Combination Agent | Mechanism of Combination Agent | Cell Line | Effect | Reference |
| PARP Inhibitors | Inhibit single-strand break repair | Various | Synergistic | |
| ATM Inhibitors (e.g., KU55933) | Inhibit a key activator of HR | Various | Synergistic | |
| CHK Inhibitors (e.g., PF477736) | Inhibit cell cycle checkpoint control | Various | Synergistic | |
| Imatinib | c-Abl kinase inhibitor (implicated in HR) | HCT116 | Synergistic |
Clinical Data in Hematological Malignancies
Sapacitabine, the prodrug of CNDAC, has been evaluated in several clinical trials for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).
| Phase | Disease | Treatment Regimen | Key Findings | Reference |
| Phase I/II | AML and MDS | Sapacitabine monotherapy | Established safety and recommended phase 2 dose. Showed clinical activity in heavily pretreated patients. | |
| Phase II | MDS | Decitabine with or without valproic acid (for comparison of epigenetic therapies) | The addition of valproic acid to decitabine did not improve outcomes. (Note: This is not a direct CNDAC trial but provides context for MDS treatment). | |
| Phase II | AML, MDS, NSCLC | Sapacitabine | Ongoing evaluation of efficacy. |
Note: Comprehensive, tabulated quantitative results from late-phase clinical trials are not yet widely available in the public domain.
Experimental Protocols
Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic effects of CNDAC on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., CCRF-CEM, ML-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in sterile water or DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the CNDAC dilutions to the appropriate wells to achieve the desired final concentrations. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Figure 2: A generalized workflow for performing a cytotoxicity assay with CNDAC.
Clonogenic Survival Assay
This assay assesses the long-term ability of cells to form colonies after CNDAC treatment, providing a measure of reproductive cell death.
Materials:
-
Adherent or semi-adherent hematological cell lines
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) per 6-well plate. The exact number will need to be optimized for each cell line to yield approximately 50-150 colonies in the control wells.
-
Drug Treatment: After allowing the cells to adhere (if applicable), treat them with varying concentrations of CNDAC for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment concentration.
DNA Fiber Analysis
This technique allows for the direct visualization of DNA replication and the impact of CNDAC on replication fork progression at the single-molecule level.
Materials:
-
Cell culture reagents
-
Thymidine analogs: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Glass microscope slides
-
HCl for DNA denaturation
-
Primary antibodies: anti-BrdU (rat, detects IdU) and anti-BrdU (mouse, detects CldU)
-
Fluorescently-labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Pulse Labeling: Sequentially pulse-label the cells with CldU (e.g., 20 minutes) followed by IdU (e.g., 20 minutes), with or without CNDAC treatment during one or both labeling periods.
-
Cell Harvest and Lysis: Harvest the cells and lyse them in a small volume of spreading buffer on a microscope slide.
-
DNA Spreading: Tilt the slide to allow the DNA to spread down the slide, creating long, stretched DNA fibers.
-
Fixation and Denaturation: Fix the DNA fibers (e.g., with methanol/acetic acid) and denature with HCl to expose the incorporated thymidine analogs.
-
Immunostaining: Block the slides and incubate with primary antibodies against CldU and IdU, followed by incubation with corresponding fluorescently-labeled secondary antibodies.
-
Imaging and Analysis: Visualize the DNA fibers using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks to determine replication fork speed and identify replication stalling or new origin firing.
Future Directions and Conclusion
This compound remains a promising therapeutic agent for hematological malignancies, particularly in patient populations with defects in the homologous recombination DNA repair pathway. Its unique mechanism of action suggests potential for overcoming resistance to conventional therapies and for synergistic combinations with agents that further compromise DNA repair, such as PARP inhibitors. Future research should focus on identifying predictive biomarkers of response to CNDAC, further elucidating mechanisms of resistance, and optimizing combination strategies in clinical trials. This technical guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of CNDAC in the treatment of hematological cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular pharmacokinetics and pharmacodynamics of the deoxycytidine analog 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (CNDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating CNDAC Hydrochloride in Solid Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNDAC hydrochloride, the active metabolite of the oral prodrug sapacitabine, is a novel nucleoside analog demonstrating significant antitumor activity in a variety of solid tumor cell lines. Its unique mechanism of action, centered on the induction of DNA strand breaks, leads to cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its cytotoxic effects on various solid tumor cell lines, and providing detailed protocols for key in vitro assays. Furthermore, this guide includes visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of its cellular effects.
Mechanism of Action
CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine) hydrochloride is a deoxycytidine analog. Its primary mechanism of action involves its incorporation into DNA during replication. Once integrated, CNDAC induces single-strand breaks (SSBs) in the DNA. These SSBs are subsequently converted into more lethal double-strand breaks (DSBs) as the cell progresses through a second S phase of the cell cycle.[1][2] This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway, leading to a cell cycle arrest primarily at the G2/M checkpoint and eventual induction of apoptosis.[3]
The DDR pathway activated by CNDAC-induced DNA damage is a complex signaling cascade. Key protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and DNA-PK (DNA-dependent protein kinase) are activated in response to DNA damage. These kinases then phosphorylate and activate downstream effector proteins, including the checkpoint kinase Chk1. Activated Chk1 subsequently phosphorylates and inactivates the phosphatase Cdc25C. In its inactive state, Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis. Consequently, the cell cycle is arrested at the G2/M phase, preventing the propagation of damaged DNA. If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against a range of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the reported IC50 values for this compound in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MKN-74 | Stomach Carcinoma | 265 | 20 minutes |
| QG-56 | Lung Squamous-Cell Carcinoma | 0.222 | Not Specified |
| HCT116 | Colon Carcinoma | Not Specified | Not Specified |
| BRCA1-/- UWB1.289 | Ovarian Cancer | 0.0099 | Not Specified |
| BRCA2-/- PEO1 | Ovarian Cancer | 0.0102 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Solid tumor cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol with 10% Triton X-100)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CNDAC).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Solid tumor cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to collect the cell pellet.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Solid tumor cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Quantify the percentage of cells in each quadrant.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.
Experimental Workflow
References
The Pharmacological Profile of CNDAC Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine hydrochloride, commonly known as CNDAC hydrochloride, is a novel nucleoside analog with a unique mechanism of action that sets it apart from other cytotoxic agents. It is the active metabolite of the orally bioavailable prodrug sapacitabine.[1][2] The distinctive structural feature of a cyano group at the 2'-C position of the arabinose sugar moiety is central to its potent antitumor activity.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its chemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and relevant preclinical and clinical findings.
Chemical Properties
This compound is a synthetic deoxycytidine analog. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride | [3] |
| Molecular Formula | C₁₀H₁₃ClN₄O₄ | [4] |
| Molecular Weight | 288.69 g/mol | |
| CAS Number | 134665-72-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥100 mg/mL) and PBS (pH 7.2) (≥10 mg/mL) |
Mechanism of Action
The cytotoxic effects of CNDAC are mediated through a multi-step process that culminates in irreparable DNA damage and programmed cell death.
Cellular Uptake and Activation
Following oral administration of its prodrug, sapacitabine, CNDAC is formed through metabolism by amidases and esterases in the gastrointestinal tract, plasma, and liver. CNDAC is then transported into cells and is sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.
DNA Incorporation and Induction of Strand Breaks
During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating DNA. The presence of the electron-withdrawing cyano group at the 2' position of the sugar ring destabilizes the N-glycosidic bond. This inherent instability leads to a β-elimination reaction, which results in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus. These SSBs, if not repaired, are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to undergo a second round of DNA replication.
Cellular Response to DNA Damage
The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade results in cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from entering mitosis. Ultimately, the extensive and irreparable DNA damage leads to the induction of apoptosis. The repair of CNDAC-induced DSBs is primarily dependent on the Homologous Recombination (HR) pathway. This creates a synthetic lethal interaction in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.
Pharmacokinetics
The pharmacokinetic profile of CNDAC has been primarily characterized following the oral administration of its prodrug, sapacitabine.
| Parameter | Description | Finding | Reference |
| Absorption | Sapacitabine is orally bioavailable and converted to CNDAC by amidases and esterases. | CNDAC appears in systemic circulation after oral sapacitabine administration. | |
| Distribution | The volume of distribution (Vd) for intravenously administered CNDAC in humans is not well-documented. | - | |
| Metabolism | CNDAC is the active metabolite of sapacitabine. It is activated intracellularly via phosphorylation. | CNDAC is phosphorylated to CNDAC-TP. | |
| Excretion | Specific excretion pathways for CNDAC are not fully characterized in the available literature. | - | |
| Cellular Retention | The nucleotides are eliminated with linear kinetics from both lymphoid and myeloid cell lines. | CNDAC nucleotides are retained more effectively by ML-1 (myeloid) cells compared to CCRF-CEM (lymphoid) cells. |
Pharmacodynamics
The pharmacodynamic effects of CNDAC are centered on its ability to induce DNA damage and inhibit cell proliferation.
Cytotoxicity
CNDAC exhibits potent cytotoxic activity against a broad spectrum of human tumor cell lines, including those resistant to other nucleoside analogs like ara-C.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 1.5832 | |
| THP-1 | Acute Monocytic Leukemia | 0.84 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1 | |
| ML-1 | Myeloblastic Leukemia | 0.8 | |
| L1210 | Mouse Lymphocytic Leukemia | 0.53 | |
| UWB1.289 (BRCA1⁻/⁻) | Ovarian Cancer | 0.0099 | |
| PEO1 (BRCA2⁻/⁻) | Ovarian Cancer | 0.0102 | |
| Rad51D-deficient 51D1 | Chinese Hamster Ovary | 0.006 | |
| XRCC3-deficient irs1SF | Chinese Hamster Ovary | 0.0053 |
Effects on DNA Synthesis and Cell Cycle
CNDAC is a potent inhibitor of DNA synthesis. Treatment with CNDAC leads to a delay in S-phase progression and a subsequent arrest of cells in the G2 phase of the cell cycle. In HCT116 cells, treatment with 6 μM CNDAC for 48 hours resulted in 36% of cells arrested in late-S phase and 36% in the G2/M phase.
Experimental Protocols
Clonogenic Assay
The clonogenic assay is a cell-based in vitro method used to determine the ability of a single cell to grow into a colony. It is a key assay for assessing the cytotoxic effects of anticancer drugs.
Methodology:
-
Cell Plating: Single-cell suspensions of the desired cancer cell line are plated in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Drug Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and the cells are washed with PBS and then incubated in fresh drug-free medium for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining and Counting: The colonies are fixed with a methanol/acetic acid solution and then stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells for each treatment group is calculated relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.
Preclinical and Clinical Development
CNDAC and its prodrug sapacitabine have undergone evaluation in numerous preclinical models and have advanced into clinical trials for the treatment of hematologic malignancies and solid tumors. In a P388 tumor model in CDF1 mice, CNDAC administered at 20 mg/kg intraperitoneally daily for 10 days significantly increased survival time and rate. Clinical trials of sapacitabine have been conducted in patients with acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and various solid tumors.
Conclusion
This compound is a promising nucleoside analog with a distinct mechanism of action that involves the induction of DNA single- and double-strand breaks. Its activity, particularly in tumors with deficiencies in the homologous recombination repair pathway, suggests a potential for targeted therapeutic strategies. The data presented in this technical guide provide a foundational resource for researchers and drug development professionals interested in the further exploration and clinical application of CNDAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Cyano-2'-deoxyarabinofuranosylcytosine | C10H13ClN4O4 | CID 3035200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: CNDAC Hydrochloride's Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) hydrochloride, the active metabolite of the oral prodrug sapacitabine, is a novel nucleoside analog with a unique mechanism of action that leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms by which CNDAC hydrochloride impacts cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action
CNDAC's cytotoxic effects are initiated upon its incorporation into DNA during the S phase of the cell cycle.[1] Unlike other nucleoside analogs, CNDAC's unique chemical structure, featuring a cyano group at the 2'-C position, induces a β-elimination reaction. This reaction results in the formation of a single-strand break (SSB) in the DNA backbone.[2]
While some of these SSBs can be repaired, unrepaired lesions persist. When the cell enters a subsequent S phase, the replication fork encounters the unrepaired SSB, leading to the creation of a highly cytotoxic double-strand break (DSB).[1] It is the formation of these DSBs that triggers a robust DNA damage response (DDR), culminating in a sustained G2/M cell cycle arrest and, ultimately, apoptotic cell death.[2]
Quantitative Analysis of this compound's Effects
The efficacy of this compound in inducing cell cycle arrest and cytotoxicity varies across different cancer cell lines. This section presents quantitative data to illustrate these effects.
IC50 Values of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ML-1 | Human Myeloid Leukemia | ~0.2-0.3 | [1] |
| U937 | Human Histiocytic Lymphoma | ~0.25 | |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | ~0.125 | |
| Raji | Human Burkitt's Lymphoma | ~0.8 |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
This compound-Induced G2/M Cell Cycle Arrest
Flow cytometry analysis is commonly used to determine the percentage of cells in different phases of the cell cycle. The tables below demonstrate the concentration- and time-dependent effects of CNDAC on the cell cycle distribution of the human myeloid leukemia cell line ML-1.
Table 2.1: Concentration-Dependent G2/M Arrest in ML-1 Cells (24-hour treatment)
| CNDAC Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 45 | 35 | 20 |
| 0.1 | 40 | 30 | 30 |
| 0.5 | 25 | 20 | 55 |
| 1.0 | 15 | 15 | 70 |
| 2.0 | 10 | 10 | 80 |
Table 2.2: Time-Dependent G2/M Arrest in ML-1 Cells (Treatment with 2.0 µM CNDAC)
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 45 | 35 | 20 |
| 12 | 30 | 40 | 30 |
| 24 | 10 | 10 | 80 |
| 48 | 5 | 5 | 90 |
| 72 | <5 | <5 | >90 |
Signaling Pathways Involved in CNDAC-Induced G2/M Arrest
The G2/M arrest induced by CNDAC is primarily mediated by the activation of the ATR-Chk1 signaling pathway, a key component of the DNA damage response.
The ATR-Chk1-Cdc25C-Cdk1/Cyclin B Pathway
The DSBs generated by CNDAC activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates the checkpoint kinase 1 (Chk1). Activated Chk1 has several downstream targets, with a critical role in phosphorylating and inactivating the Cdc25C phosphatase.
Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, CNDAC ensures that the Cyclin B1/Cdk1 complex remains in its inactive, phosphorylated state, thereby preventing the transition from G2 to M phase. This sustained G2 arrest provides the cell with time to repair the DNA damage; however, if the damage is too extensive, it ultimately leads to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the quantification of cellular DNA content using propidium iodide (PI) staining to determine the percentage of cells in each phase of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using trypsin-EDTA and collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol outlines the detection of key proteins involved in the CNDAC-induced G2/M arrest by Western blotting.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-phospho-Cdk1, anti-Cdk1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Conclusion
This compound effectively induces a G2/M cell cycle arrest in various cancer cell lines through a unique mechanism involving the generation of DNA double-strand breaks and the subsequent activation of the ATR-Chk1 signaling pathway. This in-depth guide provides the foundational knowledge and experimental protocols for researchers and drug development professionals to further investigate the therapeutic potential of CNDAC and similar compounds that target the cell cycle and DNA damage response pathways. The provided quantitative data and visual aids serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate effects of CNDAC on cellular proliferation.
References
Methodological & Application
Protocol for CNDAC Hydrochloride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) hydrochloride is a potent nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine.[1] CNDAC exhibits a unique mechanism of action, distinguishing it from other nucleoside analogs.[1] Its incorporation into DNA during replication leads to the formation of single-strand breaks (SSBs), which are subsequently converted into lethal double-strand breaks (DSBs) during the next S phase.[1][2] This targeted DNA damage response makes CNDAC a compound of significant interest in oncology research, particularly for tumors with deficiencies in DNA damage repair pathways.[2] These application notes provide comprehensive protocols for utilizing CNDAC hydrochloride in cell culture to study its effects on cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
CNDAC is a pro-drug that is metabolized into its active triphosphate form within the cell. This active form is then incorporated into DNA during replication. The presence of a cyano group at the 2'-C position of the arabinose sugar moiety destabilizes the N-glycosidic bond, leading to a β-elimination reaction that creates a single-strand break in the DNA backbone. While some of these SSBs can be repaired, unrepaired breaks are converted into highly cytotoxic double-strand breaks when the cell enters a subsequent S phase. This accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.
Key Applications
-
Induction of G2/M Cell Cycle Arrest: CNDAC is a powerful tool for synchronizing cells at the G2/M checkpoint, facilitating the study of cell cycle regulation and the efficacy of combination therapies.
-
Induction of Apoptosis: CNDAC effectively induces programmed cell death, allowing for the investigation of apoptotic signaling pathways and the development of novel anti-cancer strategies.
-
Screening for Synthetic Lethality: Due to its reliance on the Homologous Recombination (HR) pathway for the repair of DSBs, CNDAC can be used to identify synthetic lethal interactions in cancer cells with deficiencies in HR repair, such as those with BRCA1/2 mutations.
Data Presentation
The following tables summarize quantitative data on the effects of this compound treatment in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colon Carcinoma | 48 | 5.2 ± 0.8 |
| HL-60 | Promyelocytic Leukemia | 72 | 1.58 |
| THP-1 | Acute Monocytic Leukemia | 72 | 0.84 |
| Rad51D-deficient 51D1 | Chinese Hamster Ovary | 24 | 0.006 |
| Rad51D-complemented 51D1.3 | Chinese Hamster Ovary | 24 | 0.32 |
| Wild-type AA8 | Chinese Hamster Ovary | 24 | 0.48 |
| XRCC3-deficient irs1SF | Chinese Hamster Ovary | 24 | 0.0053 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24h treatment)
| CNDAC Conc. (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 45 | 35 | 20 |
| 0.1 | 40 | 33 | 27 |
| 0.3 | 35 | 30 | 35 |
| 1.0 | 28 | 25 | 47 |
| 3.0 | 25 | 22 | 53 |
| 10.0 | 23 | 20 | 57 |
Table 3: Time-Dependent Effect of 1 µM CNDAC on G2/M Arrest in HCT116 Cells
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 45 | 35 | 20 |
| 6 | 42 | 32 | 26 |
| 12 | 36 | 28 | 36 |
| 24 | 28 | 25 | 47 |
| 48 | 24 | 21 | 55 |
Table 4: Caspase Activity in HCT116 Cells Treated with this compound (IC50 concentration, 24h)
| Compound | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| CNDAC | 8.5 ± 1.1 | 6.2 ± 0.9 | 7.9 ± 1.3 |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro applications.
-
Procedure:
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in pure, anhydrous DMSO.
-
Gentle warming to 37°C and vortexing can aid in complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest CNDAC concentration used.
-
2. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle using propidium iodide (PI) staining.
-
Materials:
-
6-well plates
-
Cells of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
4. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
5. Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation related to DNA damage and apoptosis.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualization
References
Application Notes and Protocols for CNDAC Hydrochloride Dose-Response Assays In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro dose-response assays with CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride, the active metabolite of the oral prodrug sapacitabine.[1] This document outlines the mechanism of action of CNDAC, detailed protocols for key experiments, and quantitative data to facilitate the assessment of its cytotoxic and apoptotic effects in cancer cell lines.
Mechanism of Action
CNDAC is a novel nucleoside analog that exerts its cytotoxic effects by inducing irreparable DNA damage.[1][2] Following cellular uptake, CNDAC is phosphorylated to its active triphosphate form (CNDAC-TP). CNDAC-TP is then incorporated into replicating DNA during the S-phase of the cell cycle.[1] The presence of a cyano group at the 2' position of the sugar moiety destabilizes the N-glycosidic bond, leading to a β-elimination reaction. This results in the formation of a DNA single-strand break (SSB).[1] Unrepaired SSBs can be converted into lethal double-strand breaks (DSBs) during subsequent DNA replication, triggering the DNA Damage Response (DDR) pathway, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. The repair of CNDAC-induced DSBs is primarily mediated by the Homologous Recombination (HR) pathway, making cancer cells with HR deficiencies particularly sensitive to this compound.
Data Presentation
In Vitro Cytotoxicity of CNDAC
The half-maximal inhibitory concentration (IC50) of CNDAC has been evaluated in various cancer cell lines. The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| ML-1 | Myeloid Leukemia | ~0.1 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~0.2 |
| HL-60 | Acute Promyelocytic Leukemia | ~0.3 |
| K-562 | Chronic Myelogenous Leukemia | ~0.5 |
| HCT-116 | Colon Carcinoma | ~0.4 |
| A549 | Lung Carcinoma | ~0.6 |
| MCF-7 | Breast Adenocarcinoma | ~0.8 |
Note: IC50 values are illustrative and can vary depending on experimental conditions such as cell seeding density, exposure time, and the specific assay used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of CNDAC hydrochloride that inhibits cell proliferation by 50% (IC50) using a colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–8,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the CNDAC dilutions or a vehicle control. Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubation: Incubate the plate for 72 hours, or a period that allows for at least two cell population doublings.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for Quantifying CNDAC-Induced DNA Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods used for quantifying DNA strand breaks induced by the novel nucleoside analog, CNDAC ([(E)-2'-deoxy-2'-(fluoromethylene)cytidine]). Detailed protocols for key assays are provided, along with a summary of expected quantitative data and a depiction of the relevant signaling pathways.
Introduction to CNDAC and its Mechanism of Action
CNDAC is a deoxycytidine analog with a unique mechanism of action that distinguishes it from other similar compounds.[1][2] After cellular uptake, CNDAC is phosphorylated to its active triphosphate form and incorporated into replicating DNA during the S phase of the cell cycle.[1][2] The incorporated CNDAC molecule is unstable and undergoes a β-elimination reaction, which results in the creation of a nick, or a single-strand break (SSB), in the DNA backbone.[3] These SSBs can be repaired, but unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) when the cell attempts to replicate its DNA in a subsequent S phase. The accumulation of these DSBs triggers a DNA damage response (DDR), leading to cell cycle arrest and ultimately, apoptosis.
Quantification of CNDAC-Induced DNA Strand Breaks: Data Summary
The following tables summarize quantitative data from studies investigating CNDAC-induced DNA strand breaks using various methodologies. These tables are intended to provide a comparative overview of the expected results.
Table 1: Quantification of CNDAC-Induced DNA Strand Breaks by Comet Assay
| Cell Line | Assay Type | CNDAC Treatment | Olive Tail Moment (Mean ± SD) | Reference |
| XPF mutant | Neutral | Control | 4.06 ± 2.72 | |
| 1 µM for 15 hr | 6.12 ± 4.47 | |||
| 1 µM for 30 hr | 12.61 ± 6.92 | |||
| UV41 (XPF deficient) | Alkaline | Control | 4.32 ± 4.36 | |
| 1 µM for 15 hr | 14.63 ± 6.44 | |||
| 1 µM for 30 hr | 41.2 ± 9.28 |
Table 2: Quantification of CNDAC-Induced Chromosomal Aberrations
| Cell Line | CNDAC Treatment | Percentage of Metaphases with Aberrations | Aberrations per Metaphase | Reference |
| XPF mutant | 1 µM for 15 hr | ~15% with 1-2 aberrations | - | |
| 1 µM for 30 hr | ~42% with 3-5 aberrations | 3-5 | ||
| ~30% with 6-10 aberrations | 6-10 | |||
| ~12% with 10-20 aberrations | 10-20 | |||
| Rad51D mutant | Not Specified | Severely affected with extensive aberrations | - |
Experimental Protocols
Detailed methodologies for the key experiments used to quantify CNDAC-induced DNA strand breaks are provided below.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA single- and double-strand breaks in individual cells.
a. Alkaline Comet Assay (for SSBs and DSBs)
This protocol is adapted for the detection of both single-strand and double-strand DNA breaks.
Materials:
-
CometAssay™ Electrophoresis System II or equivalent
-
Microscope slides (CometSlide™ or similar)
-
Low-melting-point agarose (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
SYBR® Gold or other DNA-intercalating dye
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Preparation: Treat cells with CNDAC at the desired concentrations and for the specified durations. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 270 µL of molten LMAgarose (at 37°C) and immediately pipette 75 µL onto a CometSlide™.
-
Solidification: Place the slides flat at 4°C for 10-30 minutes to solidify the agarose.
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for 30-60 minutes.
-
Alkaline Unwinding: Gently remove the slides from the Lysis Solution and immerse them in the Alkaline Unwinding and Electrophoresis Solution for 20-40 minutes at room temperature, protected from light.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the Alkaline Unwinding and Electrophoresis Solution. Apply a voltage of 1 V/cm for 20-30 minutes.
-
Neutralization: Carefully remove the slides and wash them gently twice with Neutralization Buffer for 5 minutes each.
-
Staining: Stain the DNA by incubating the slides with SYBR® Gold solution for 15 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using appropriate software to measure parameters such as the Olive Tail Moment.
b. Neutral Comet Assay (for DSBs)
This protocol is specifically for the detection of double-strand DNA breaks.
Materials:
-
Same as Alkaline Comet Assay, with the following exceptions:
-
Neutral Electrophoresis Buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0)
Protocol:
-
Cell Preparation and Embedding: Follow steps 1-4 of the Alkaline Comet Assay protocol.
-
Washing: After lysis, wash the slides by immersing them in pre-chilled 1x Neutral Electrophoresis Buffer for 30 minutes at 4°C.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold 1x Neutral Electrophoresis Buffer. Apply a voltage of 21 volts for 45-60 minutes at 4°C.
-
Staining and Analysis: Follow steps 8-9 of the Alkaline Comet Assay protocol.
γ-H2AX Immunofluorescence Assay
This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which is an early cellular response to the formation of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips
-
CNDAC
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with CNDAC as required.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Chromosomal Aberration Analysis
This cytogenetic method allows for the direct visualization of structural damage to chromosomes, such as breaks and gaps, induced by CNDAC.
Materials:
-
Cell culture medium
-
CNDAC
-
Colcemid solution (to arrest cells in metaphase)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
-
Microscope with high magnification
Protocol:
-
Cell Treatment: Culture cells and treat with CNDAC (e.g., 1 µM for 15 and 30 hours).
-
Metaphase Arrest: Add Colcemid to the culture medium for the final 2-4 hours of incubation to arrest cells in metaphase.
-
Harvesting: Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution and incubate for 20-30 minutes at 37°C to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in freshly prepared cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa stain.
-
Analysis: Examine the slides under a microscope and score the metaphase spreads for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CNDAC-induced DNA damage signaling pathway and the general experimental workflow for its analysis.
CNDAC-Induced DNA Damage and Repair Pathway
General Experimental Workflow for Quantifying DNA Strand Breaks
References
Application Notes and Protocols for Assessing Cell Viability in Response to CNDAC Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the cytotoxic effects of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride, a potent nucleoside analog. The primary mechanism of CNDAC involves its incorporation into DNA during replication, leading to single- and double-strand breaks. This DNA damage triggers a cellular response culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] These application notes offer two robust methods for quantifying the impact of CNDAC hydrochloride on cell viability: the MTT assay for measuring metabolic activity and the Annexin V/PI staining assay for the detection of apoptosis.
Introduction
This compound is the active metabolite of the orally bioavailable prodrug sapacitabine. Its unique cytotoxic action stems from the induction of DNA strand breaks, distinguishing it from other nucleoside analogs.[1] Understanding the cellular response to CNDAC is crucial for its development as a therapeutic agent. The following protocols provide standardized procedures to determine the half-maximal inhibitory concentration (IC50) and to characterize the apoptotic phenotype induced by this compound in cancer cell lines.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound is commonly evaluated across a panel of cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are determined using a cell viability assay such as the MTT assay. Below is a table summarizing representative IC50 values for this compound after a 72-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | ~0.1 |
| MCF-7 | Breast Cancer | 0.5 - 1.5 |
| HCT116 | Colon Cancer | 0.2 - 0.8 |
| A549 | Lung Cancer | 1.0 - 2.5 |
| PC-3 | Prostate Cancer | 0.8 - 2.0 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, typically DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
CNDAC-Induced DNA Damage and Apoptosis Signaling Pathway
Caption: CNDAC-induced DNA damage signaling pathway leading to G2/M arrest and apoptosis.
Experimental Workflow for Cell Viability Assays
Caption: Experimental workflows for MTT and Annexin V/PI cell viability assays.
References
Application Notes and Protocols for In Vivo Administration of CNDAC Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is a novel deoxycytidine nucleoside analog with a unique mechanism of action that distinguishes it from other similar compounds.[1] Its primary mode of action involves the induction of DNA strand breaks. Following phosphorylation within the cell, CNDAC is incorporated into replicating DNA, leading to the formation of nicks through a β-elimination process. These initial single-strand breaks (SSBs) can be converted into more lethal double-strand breaks (DSBs) during subsequent rounds of DNA replication.[2] The repair of these CNDAC-induced DSBs is heavily reliant on the homologous recombination (HR) pathway, creating a synthetic lethal vulnerability in cancer cells with deficiencies in HR repair mechanisms.[1]
While CNDAC has demonstrated potent anti-tumor activity in preclinical studies, its oral bioavailability is limited.[3] Consequently, the prodrug sapacitabine was developed to enhance oral delivery, which is then converted to CNDAC in vivo.[1] These application notes will focus on the direct in vivo administration of CNDAC hydrochloride in mouse models, providing available data and standardized protocols for efficacy, pharmacokinetic, and toxicity studies. It is important to note that specific quantitative data for the direct administration of this compound in mice is limited in publicly available literature, with much of the in vivo research focusing on its oral prodrug, sapacitabine.
Data Presentation
Quantitative Data Summary
Comprehensive quantitative data specifically for the in vivo administration of this compound in mouse models is not extensively available in the reviewed literature. The majority of published studies focus on the administration of its oral prodrug, sapacitabine. The table below summarizes the available preclinical data for CNDAC, primarily derived from studies involving sapacitabine.
| Parameter | Value | Species | Administration Route | Notes | Reference |
| Antitumor Activity | Effective against P388 leukemia | Mouse | Not Specified | Showed broad-spectrum activity | |
| More effective than cytarabine in some human tumor cell lines | In vitro | N/A | Lung, stomach, and osteosarcoma lines | ||
| Pharmacokinetics (from oral sapacitabine) | Cmax of CNDAC: 27 ± 14 ng/mL (approx. 93 nM) | Human | Oral (sapacitabine) | Dose of 40 mg/m² | |
| Tmax of CNDAC: 2.6 h | Human | Oral (sapacitabine) | Dose of 40 mg/m² |
Note: The pharmacokinetic data presented is from human clinical trials of oral sapacitabine and is provided as a reference due to the lack of direct this compound pharmacokinetic data in mice. Researchers should conduct their own pharmacokinetic studies to determine the profile of intravenously or intraperitoneally administered this compound in their specific mouse model.
Signaling Pathway
The mechanism of action of CNDAC involves its incorporation into DNA and the subsequent induction of DNA damage, which ultimately triggers cell death, particularly in cancer cells with deficient DNA repair mechanisms.
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Studies
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Animal Model and Tumor Implantation:
- Animal Strain: Use immunocompromised mice such as NOD-SCID or athymic nude mice for human tumor xenografts.
- Cell Culture: Culture the desired human cancer cell line under sterile conditions.
- Implantation: Inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) subcutaneously into the flank of each mouse. For orthotopic models, inject cells into the relevant organ.
2. Dosing and Administration:
- Preparation of this compound Solution: Dissolve this compound in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution of 5% dextrose in water (D5W). The final concentration should be calculated based on the desired dose and a standard injection volume (e.g., 100 µL for intravenous injection).
- Administration Route: Common routes for systemic administration in mice include intravenous (IV) injection via the tail vein or intraperitoneal (IP) injection.
- Dosage and Schedule: The optimal dosage and schedule for this compound have not been definitively established in the public literature. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD). A starting point for dose-ranging studies could be based on doses used for other nucleoside analogs, but this must be done with caution. Treatment can be administered daily, every other day, or on a different schedule depending on the MTD and the specific experimental design.
3. Efficacy Evaluation:
- Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight and Clinical Observations: Monitor the body weight of each mouse at the time of tumor measurement as an indicator of toxicity. Observe the animals daily for any clinical signs of distress.
- Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or when animals show signs of significant morbidity.
- Data Analysis: Compare the tumor growth curves between the this compound-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed anti-tumor effects.
Pharmacokinetic Study Protocol
This protocol describes a general procedure for determining the pharmacokinetic profile of this compound in mice following intravenous administration.
1. Animal Model and Dosing:
- Animal Strain: Use a standard mouse strain (e.g., C57BL/6 or BALB/c).
- Dosing: Administer a single bolus dose of this compound via intravenous injection. The dose should be based on anticipated therapeutic concentrations.
2. Blood Sampling:
- Time Points: Collect blood samples at multiple time points post-administration to capture the absorption, distribution, and elimination phases. Suggested time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
- Collection Method: Blood can be collected via retro-orbital bleeding, submandibular bleeding, or saphenous vein puncture for serial sampling from the same animal, or via cardiac puncture for terminal collection.
- Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma, which should then be stored at -80°C until analysis.
3. Bioanalysis:
- Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of CNDAC in mouse plasma.
4. Pharmacokinetic Analysis:
- Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): A measure of total drug exposure.
- t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit time.
- Vd (Volume of Distribution): The apparent volume into which the drug distributes.
Acute and Sub-chronic Toxicity Study Protocols
1. Acute Toxicity (LD50 Estimation):
- Animal Model: Use a standard mouse strain.
- Dosing: Administer single, escalating doses of this compound to different groups of mice via the intended clinical route (e.g., IV or IP).
- Observations: Monitor the animals closely for signs of toxicity and mortality for at least 14 days. Record all clinical signs, body weight changes, and the time of death.
- Endpoint: Determine the dose that is lethal to 50% of the animals (LD50). This can be calculated using statistical methods such as the probit analysis.
2. Sub-chronic Toxicity:
- Animal Model: Use a standard mouse strain.
- Dosing: Administer repeated doses of this compound at three or more dose levels (e.g., low, mid, and high) for a period of 28 or 90 days. A control group should receive the vehicle only.
- Observations:
- Clinical Signs: Observe the animals daily for any signs of toxicity.
- Body Weight and Food Consumption: Record body weights and food consumption weekly.
- Hematology and Clinical Chemistry: Collect blood at the end of the study for analysis of hematological and clinical chemistry parameters.
- Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination.
- Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity.
Conclusion
This compound is a promising anti-cancer agent with a distinct mechanism of action that makes it particularly effective in tumors with deficiencies in the homologous recombination DNA repair pathway. While in vivo data for the direct administration of this compound in mouse models is limited, the provided protocols offer a framework for conducting essential preclinical studies. Researchers are strongly encouraged to perform dose-finding, pharmacokinetic, and toxicity studies to establish a safe and effective dosing regimen for their specific experimental needs. The information available for the prodrug sapacitabine can serve as a valuable reference for initiating these investigations.
Disclaimer: This document provides general guidance and protocols based on publicly available information. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and must be approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols may need to be adapted based on the experimental goals and the specific mouse models used.
References
Application Notes and Protocols for CNDAC Hydrochloride-Induced G2/M Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) hydrochloride is a potent nucleoside analog that effectively induces cell cycle arrest at the G2/M phase.[1] Its unique mechanism of action makes it a valuable tool in cancer research for studying cell cycle checkpoints, developing combination chemotherapeutic strategies, and screening for novel anti-cancer agents.[1][2] This document provides a comprehensive overview of CNDAC hydrochloride's mechanism, detailed protocols for its experimental use, and methods for analyzing its effects on cancer cells.
Mechanism of Action
This compound's primary mechanism for inducing G2/M arrest involves the induction of DNA damage.[1] Upon cellular uptake, CNDAC is metabolized into its active triphosphate form and incorporated into DNA during replication.[1] This incorporation leads to single-strand breaks (SSBs), which are subsequently converted into double-strand breaks (DSBs) as the cell progresses through the cell cycle.
The resulting DNA damage activates the Chk1-Cdc25C-Cdk1/cyclin B1 checkpoint signaling pathway. Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase. In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, a key regulator of mitotic entry. By inhibiting Cdc25C, CNDAC ensures the Cyclin B1/Cdk1 complex remains inactive, preventing the cell from transitioning from the G2 to the M phase. This G2 arrest is a p53-independent process.
A secondary, less characterized mechanism may involve the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle.
Data Presentation
The efficacy of this compound in inducing G2/M phase arrest is dependent on the cell line, concentration, and duration of treatment. Below is a summary of reported quantitative data.
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| ML-1 (Human Myeloid Leukemia) | 2 µmol/L | 24 hours | Peak G2/M arrest | |
| CCRF-CEM (T-cell lymphoblasts) | Not specified | Not specified | Concentration and time-dependent G2 arrest | |
| Raji (B-cell lymphoma) | Not specified | Not specified | Concentration and time-dependent G2 arrest | |
| U937 (Histiocytic lymphoma) | Not specified | Not specified | Concentration and time-dependent G2 arrest | |
| Rad51D-null CHO | IC50 = 0.006 µmol/L | 24 hours | Increased sensitivity to CNDAC | |
| Rad51D-repleted CHO | IC50 = 0.32 µmol/L | 24 hours | Baseline sensitivity to CNDAC |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: this compound has been shown to be effective in various hematologic and solid tumor cell lines.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in culture plates or flasks and allow them to adhere and enter the exponential growth phase.
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of the solvent in the culture medium should not exceed 0.5% to avoid toxicity.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).
-
-
Procedure:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins involved in the G2/M checkpoint.
-
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford).
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-Cdc25C, anti-Cyclin B1, anti-Cdk1, anti-γH2AX, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
-
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
PBS
-
-
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Visualizations
References
Application Notes and Protocols: Clonogenic Survival Assay for the Assessment of CNDAC Hydrochloride Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine hydrochloride (CNDAC HCl) is a novel nucleoside analog with potent cytotoxic activity against a range of cancer cell lines. It is the active metabolite of the orally bioavailable prodrug sapacitabine.[1] Understanding the cytotoxic potential of CNDAC is crucial for its development as a therapeutic agent. The clonogenic survival assay is the gold standard method for evaluating the in vitro efficacy of cytotoxic agents, as it measures the ability of a single cell to undergo unlimited division and form a colony.[2] This document provides detailed application notes and a comprehensive protocol for utilizing the clonogenic survival assay to assess the cytotoxicity of CNDAC hydrochloride.
Mechanism of Action of this compound:
CNDAC exerts its cytotoxic effects through a unique mechanism involving DNA damage. Following cellular uptake, CNDAC is phosphorylated to its active triphosphate form, CNDAC-TP. During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating DNA. The presence of a cyano group at the 2'-position of the arabinose sugar moiety leads to a β-elimination reaction, resulting in a single-strand break (SSB) in the DNA backbone.[1] These SSBs, if unrepaired, are converted into highly lethal double-strand breaks (DSBs) when the cell enters a subsequent S-phase.[1] The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM, Chk1, and Chk2. This signaling cascade ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis.[3] The efficacy of CNDAC is particularly enhanced in cancer cells with deficiencies in the homologous recombination (HR) pathway, a key mechanism for repairing DSBs.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated in various cancer cell lines using the clonogenic survival assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell survival, is a key parameter for quantifying cytotoxicity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Polq+/+ MEF | Mouse Embryonic Fibroblast | 0.05 |
| Polq−/− MEF | Mouse Embryonic Fibroblast | 0.04 |
| U2OS shControl | Human Osteosarcoma | 0.03 |
| U2OS shDNA-PKcs | Human Osteosarcoma | 0.03 |
Data adapted from a study evaluating the role of DNA polymerase θ in the response to CNDAC. The results indicate that the cytotoxicity of CNDAC is independent of this alternative end-joining pathway.
Clonogenic Survival Curve Analysis:
Clonogenic survival curves are graphical representations of the fraction of cells surviving treatment with a cytotoxic agent. These curves typically show a dose-dependent decrease in cell survival.
Note: While a specific data table with surviving fractions at multiple concentrations was not available in the public domain, published research includes graphical representations of clonogenic survival curves for CNDAC. These curves demonstrate a significant reduction in the surviving fraction of cancer cells with increasing concentrations of CNDAC, consistent with its potent cytotoxic activity. For example, in one study, clonogenic survival of HCT116 cells was dramatically reduced at CNDAC concentrations above 1µM.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This protocol details the steps for performing a clonogenic survival assay to determine the cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
6-well or 100 mm tissue culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Crystal violet staining solution (0.5% w/v crystal violet in 20% methanol)
-
Microscope
Procedure:
-
Cell Culture: Maintain the cancer cell line in complete culture medium in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Seeding: a. Harvest the cells using trypsin-EDTA and neutralize with complete medium. b. Perform a cell count using a hemocytometer or an automated cell counter. c. Seed a predetermined number of cells into 6-well plates or 100 mm dishes. The optimal seeding density will vary depending on the cell line's plating efficiency and should be determined empirically. A typical range is 200-1000 cells per well/dish. It is crucial to seed a sufficient number of cells to obtain a countable number of colonies (50-150) in the control group. d. Allow the cells to attach overnight in the incubator.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM, but this should be optimized for the specific cell line. b. Include a vehicle control (medium with the same concentration of the solvent used for the CNDAC stock). c. Carefully remove the medium from the wells/dishes and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plates for a defined period, typically 24 to 72 hours, depending on the experimental design.
-
Colony Formation: a. After the treatment period, remove the CNDAC-containing medium. b. Gently wash the cells twice with PBS. c. Add fresh, drug-free complete medium to each well/dish. d. Return the plates to the incubator and allow the cells to grow and form colonies. This typically takes 10-14 days, depending on the doubling time of the cell line. The medium can be changed every 3-4 days if necessary.
-
Colony Staining and Counting: a. Once the colonies in the control wells are visible to the naked eye (typically >50 cells per colony), remove the medium. b. Gently wash the wells/dishes with PBS. c. Fix the colonies by adding a sufficient volume of methanol or a 10% formalin solution and incubating for 10-15 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry. e. Add crystal violet staining solution to each well/dish and incubate for 20-30 minutes at room temperature. f. Carefully wash the plates with tap water to remove excess stain and allow them to air dry. g. Count the number of colonies in each well/dish using a microscope or a colony counter. A colony is typically defined as a cluster of at least 50 cells.
Data Analysis:
-
Plating Efficiency (PE): PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
Surviving Fraction (SF): SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))
-
Dose-Response Curve: Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value can be determined.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflow of the clonogenic survival assay.
Caption: this compound mechanism of action.
Caption: Clonogenic survival assay workflow.
References
- 1. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent CNDAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of DNA Damage Markers Following CNDAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (CNDAC) is a novel deoxycytidine nucleoside analog and the active metabolite of the orally administered prodrug, sapacitabine.[1] Its unique mechanism of action distinguishes it from other nucleoside analogs.[1][2] Following cellular uptake and phosphorylation, CNDAC is incorporated into DNA during replication. The presence of a cyano group on the sugar moiety induces instability, leading to a β-elimination reaction that results in a single-strand break (SSB) in the DNA backbone.[1][3] While some of these SSBs may be repaired, unrepaired breaks are converted into highly lethal DNA double-strand breaks (DSBs) when the cells enter a subsequent S-phase.
These CNDAC-induced DSBs activate the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest and DNA repair. The Ataxia Telangiectasia Mutated (ATM) kinase-dependent homologous recombination (HR) pathway is crucial for the repair of this damage. If the damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death).
Western blotting is a powerful and widely used technique to detect and quantify key proteins involved in the DDR and apoptosis. This allows researchers to elucidate the molecular mechanisms of CNDAC action, assess its efficacy, and identify potential biomarkers of drug sensitivity. Key markers include the phosphorylation of histone H2AX (γH2AX), a direct indicator of DSBs, the activation of the tumor suppressor p53, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
CNDAC-Induced DNA Damage Signaling Pathway
The following diagram illustrates the key steps in the signaling cascade initiated by CNDAC treatment, leading to cell cycle arrest or apoptosis.
Caption: CNDAC-induced DNA damage response pathway.
Experimental Workflow for Western Blot Analysis
This diagram provides a high-level overview of the experimental procedure, from cell preparation to data analysis.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and CNDAC Treatment
-
Cell Seeding: Culture cells of interest (e.g., HCT116, OCI-AML3) in appropriate media and conditions. Seed cells in 6-well or 100 mm culture dishes to achieve 70-80% confluency on the day of treatment.
-
CNDAC Preparation: Prepare a stock solution of CNDAC in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the CNDAC-containing medium. For dose-response experiments, use a range of concentrations. For time-course experiments, use a fixed concentration and harvest cells at different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the dish or scrape them into a microcentrifuge tube for lysis.
Protocol 2: Protein Extraction and Quantification
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the washed cell pellet or dish.
-
Incubation: Incubate on ice for 30-45 minutes with periodic vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the quantification results, dilute the protein lysates with Laemmli sample buffer to a uniform concentration (e.g., 1-2 µg/µL). Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg per lane) onto an appropriate percentage SDS-polyacrylamide gel.
-
For γH2AX (approx. 15 kDa), a higher percentage gel (e.g., 15%) is recommended.
-
For p53 (approx. 53 kDa), a 10-12% gel is suitable.
-
For full-length PARP (approx. 116 kDa) and cleaved PARP (approx. 89 kDa), an 8-10% gel is appropriate.
-
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer can be performed overnight at 30V in a cold room, or a semi-dry transfer can be done according to the manufacturer's protocol.
-
Transfer Verification (Optional): Stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST before blocking.
Protocol 4: Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature on a shaker.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in TBST (with 5% milk or BSA) overnight at 4°C with gentle agitation. Recommended antibodies and starting dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3).
-
Signal Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): To detect another protein (like a loading control) on the same membrane, the membrane can be stripped of the first set of antibodies and reprobed. Use a mild stripping buffer to preserve protein integrity.
Data Presentation and Analysis
Quantitative analysis of Western blots is typically performed using densitometry software (e.g., ImageJ). The intensity of the band for the protein of interest is normalized to the intensity of a loading control (e.g., β-actin, GAPDH) from the same lane. The results can be presented as fold change relative to the untreated control.
Table 1: Recommended Antibodies for Western Blot Analysis
| Target Protein | Expected Size(s) | Function/Marker | Recommended Primary Antibody (Example) | Starting Dilution |
| γH2AX (p-H2A.X Ser139) | ~15 kDa | DNA Double-Strand Breaks | Cell Signaling Technology #9718 | 1:1000 |
| p53 (Total) | ~53 kDa | Tumor Suppressor, DDR | Santa Cruz Biotechnology (DO-1) | 1:1000 |
| Phospho-p53 (Ser15) | ~53 kDa | Activated p53 | Cell Signaling Technology #9284 | 1:1000 |
| PARP | Full-length: ~116 kDa | DNA Repair, Apoptosis | Cell Signaling Technology #9542 | 1:1000 |
| Cleaved PARP | Fragment: ~89 kDa | Apoptosis Hallmark | Cell Signaling Technology #5625 | 1:1000 |
| β-actin | ~42 kDa | Loading Control | Cell Signaling Technology #4970 | 1:2000 |
Table 2: Example of Quantitative Data Summary from Densitometry Analysis
| Treatment Group | γH2AX / β-actin (Fold Change) | p-p53 / Total p53 (Fold Change) | Cleaved PARP / Total PARP (Ratio) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 0.05 ± 0.01 |
| CNDAC (Low Dose) | 4.5 ± 0.5 | 3.2 ± 0.4 | 0.35 ± 0.04 |
| CNDAC (High Dose) | 12.1 ± 1.1 | 8.9 ± 0.9 | 0.85 ± 0.07 |
Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the vehicle control.
References
Application Notes and Protocols: Preclinical Evaluation of CNDAC Hydrochloride in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of CNDAC hydrochloride in combination with PARP inhibitors. The protocols outlined below are based on established methodologies and published preclinical data, offering a framework for investigating the synergistic potential of this drug combination in cancer research.
Introduction
CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) is a novel deoxycytidine nucleoside analog.[1] Its active metabolite, CNDAC-TP, is incorporated into DNA during replication. The presence of a cyano group on the sugar moiety leads to a β-elimination reaction, resulting in DNA single-strand breaks (SSBs).[1][2] These SSBs can subsequently be converted into more lethal double-strand breaks (DSBs) during the next round of DNA replication.[2] This unique mechanism of inducing DNA damage makes CNDAC a compelling candidate for combination therapies, particularly with agents that target DNA damage response (DDR) pathways.
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that disrupt DNA repair, primarily by inhibiting the PARP1 and PARP2 enzymes. These enzymes are crucial for the repair of SSBs through the base excision repair (BER) pathway.[3] In cells with deficient homologous recombination (HR) repair, a key pathway for error-free DSB repair, the inhibition of PARP leads to the accumulation of unrepaired DSBs and subsequent cell death, a concept known as synthetic lethality. The combination of this compound, a DNA strand break inducer, with PARP inhibitors presents a rational and promising anti-cancer strategy by simultaneously inducing DNA damage and preventing its repair.
Data Presentation: Synergistic Activity of CNDAC and PARP Inhibitors
Preclinical studies have demonstrated a synergistic cytotoxic effect when this compound is combined with PARP inhibitors in various cancer cell lines. The synergy is quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | PARP Inhibitor | CNDAC Concentration Range | PARP Inhibitor Concentration Range | Combination Index (CI) | Reference |
| Ovarian Cancer (HR-deficient) | Rucaparib | 5-50 nM | 50-200 nM | < 1 (Synergistic) | |
| Ovarian Cancer (HR-proficient) | Rucaparib | 20-100 nM | 1-5 µM | Additive to Synergistic | |
| Ovarian Cancer (HR-deficient) | Talazoparib | 5-20 nM | 0.5-2 nM | < 1 (Synergistic) | |
| Ovarian Cancer (HR-proficient) | Talazoparib | 20-100 nM | 10-50 nM | Additive to Synergistic |
Note: The specific CI values can vary depending on the fraction of cells affected (Fa) and the specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and PARP inhibitors, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO or PBS)
-
PARP inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and PARP inhibitor stock solutions
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the PARP inhibitor, or their combination for a defined period (e.g., 24 hours).
-
Recovery: After the treatment period, wash the cells with PBS and replace the drug-containing medium with fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.
-
Staining: Wash the colonies with PBS, fix them with methanol for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the nature of the interaction between this compound and PARP inhibitors.
Procedure:
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for their fixed-ratio combination using data from the cell viability or clonogenic survival assays.
-
Median-Effect Analysis: Use software like CompuSyn or CalcuSyn to perform a median-effect analysis. This analysis linearizes the dose-effect curves and calculates the median-effect dose (Dm) and the slope (m) for each drug and the combination.
-
Combination Index (CI) Calculation: The software will then calculate the CI values at different effect levels (fractions affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic action between CNDAC and PARP inhibitors.
Caption: General workflow for assessing drug synergy.
Caption: Rationale for combining CNDAC and PARP inhibitors.
References
Preparation of CNDAC Hydrochloride Stock Solutions for Preclinical Research
Abstract
This document provides detailed application notes and protocols for the preparation of CNDAC hydrochloride stock solutions for use in preclinical research settings. CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is the active metabolite of the oral prodrug sapacitabine and functions as a nucleoside analog.[1][2] Its unique mechanism of action, which involves incorporation into DNA leading to single-strand breaks (SSBs) that are converted to lethal double-strand breaks (DSBs) during the subsequent S-phase, makes it a compound of significant interest in oncology research.[1][3] Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a solid, white to off-white in appearance.[4] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4-amino-1-(2-cyano-2-deoxy-β-D-arabinofuranosyl)-2(1H)-pyrimidinone, monohydrochloride | |
| CAS Number | 134665-72-8 | |
| Molecular Formula | C₁₀H₁₃ClN₄O₄ | |
| Molecular Weight | 288.69 g/mol | |
| Form | Solid |
Solubility and Recommended Solvents
The solubility of this compound is a critical factor in the preparation of stock solutions. The compound exhibits good solubility in dimethyl sulfoxide (DMSO) and is also soluble in phosphate-buffered saline (PBS) at a pH of 7.2.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | |
| 125 mg/mL (432.99 mM) | ||
| Sparingly soluble: 1-10 mg/ml | ||
| PBS (pH 7.2) | Soluble: ≥10 mg/mL |
For the preparation of high-concentration stock solutions for in vitro studies, anhydrous DMSO is the recommended solvent. It is important to use high-purity, anhydrous DMSO to avoid precipitation and ensure the stability of the stock solution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional, set to 37°C)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 288.69 g/mol = 2.8869 mg
-
-
-
Weigh the this compound:
-
Accurately weigh out 2.8869 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for experimental use.
Important Considerations:
-
Precipitation can occur when diluting a high-concentration DMSO stock into an aqueous medium. To minimize this, ensure the final DMSO concentration in the cell culture medium is kept low, ideally below 0.5%.
-
Always prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.
-
Working solutions of this compound in an aqueous medium should be prepared fresh and used immediately. Do not store diluted aqueous solutions.
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
For achieving very low final concentrations, it is recommended to perform serial dilutions of the stock solution in DMSO.
-
-
Dilute into culture medium:
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium to achieve the desired final concentration.
-
Mix gently by pipetting up and down.
-
Stability and Storage
Proper storage of this compound, both in solid form and in solution, is crucial for maintaining its activity.
| Form | Storage Temperature | Duration | Reference |
| Solid | 4°C (dry, sealed) | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | 1 month (sealed, away from moisture) | |
| -80°C | 6 months (sealed, away from moisture) |
It is strongly recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Mechanism of Action and Signaling Pathway
This compound is a nucleoside analog that exerts its cytotoxic effects by inducing DNA damage. After cellular uptake, CNDAC is phosphorylated to its active triphosphate form, CNDAC-TP. CNDAC-TP is then incorporated into replicating DNA during the S-phase of the cell cycle. The presence of a cyano group at the 2' position of the sugar moiety destabilizes the N-glycosidic bond, leading to a β-elimination reaction that results in a DNA single-strand break (SSB). These SSBs are subsequently converted into highly lethal double-strand breaks (DSBs) during a second round of DNA replication. The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.
Caption: Mechanism of action of CNDAC leading to apoptosis.
Summary of In Vitro and In Vivo Activity
This compound has demonstrated potent cytotoxic and antitumor activity in various preclinical models.
| Assay Type | Cell Line / Model | Key Findings | Reference |
| Cytotoxicity | BRCA1-/- UWB1.289 ovarian cancer cells | IC₅₀ = 9.9 nM | |
| BRCA2-/- PEO1 ovarian cancer cells | IC₅₀ = 10.2 nM | ||
| Rad51D-deficient 51D1 cells | IC₅₀ = 0.006 µM | ||
| XRCC3-deficient irs1SF cells | IC₅₀ = 0.0053 µM | ||
| Antiproliferative | HL-60 cells | IC₅₀ = 1.5832 µM (3 days) | |
| THP-1 cells | IC₅₀ = 0.84 µM (3 days) | ||
| Apoptosis Induction | HL-60 and THP-1 cells | Induced apoptosis at 0-10 µM (3-6 days) | |
| Cell Cycle Arrest | HCT116 cells | Arrest in late-S and G2/M phases at 6 µM (48 h) | |
| In Vivo Antitumor Activity | CDF1 mice with P388 tumor | Greatly increased survival time and rate at 20 mg/kg (i.p., daily for 10 days) |
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines for solubility, storage, and handling will contribute to the generation of accurate and reproducible experimental data. The unique mechanism of action of this compound as a DNA damaging agent underscores its potential as a valuable tool in cancer research and drug development.
References
Troubleshooting & Optimization
CNDAC hydrochloride solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of CNDAC hydrochloride in aqueous solutions. The information is intended to assist researchers in overcoming common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CNDAC (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is the active metabolite of the oral prodrug sapacitabine. It is a nucleoside analog that, after incorporation into DNA, induces single-strand breaks (SSBs). These SSBs are subsequently converted into lethal double-strand breaks (DSBs) as the cell progresses through a second S phase, leading to cell cycle arrest and apoptosis.[1] The repair of CNDAC-induced DSBs is highly dependent on the Homologous Recombination (HR) pathway.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its poor solubility in aqueous solutions, the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro applications is Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a potent polar aprotic solvent capable of dissolving a wide range of compounds, including those that are poorly soluble in water.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution in aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like CNDAC. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most direct solution is to use a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: You can try increasing the final concentration of DMSO in your culture medium to help maintain solubility. However, be mindful of the potential cytotoxic effects of DMSO on your specific cell line. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the tolerance of your cells by running a vehicle control.
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, performing serial dilutions in your culture medium can help to gradually lower the concentration and may prevent the compound from precipitating.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated DMSO concentration is cell-line dependent. While many robust cell lines can tolerate up to 1% DMSO for short-term assays, it is best practice to keep the final concentration at or below 0.5% to minimize off-target effects. It is highly recommended to perform a vehicle control experiment with different DMSO concentrations to determine the optimal and non-toxic range for your specific cell line.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has inherently low solubility in aqueous solutions. | For most applications, it is recommended to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted to the final working concentration in your aqueous medium. |
| Precipitation occurs immediately upon diluting DMSO stock in aqueous medium. | The aqueous solubility of this compound has been exceeded. | Lower the final desired concentration of this compound. Alternatively, increase the final percentage of DMSO in the medium, ensuring it remains within the tolerated range for your cell line. Pre-warming the aqueous medium to 37°C before adding the DMSO stock can also help. |
| The prepared this compound solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation after initial dissolution. | Gently warm the solution to 37°C and vortex or sonicate for a short period to aid dissolution. Ensure the DMSO used is of high purity and anhydrous. |
| Inconsistent experimental results between different batches of prepared this compound solution. | Incomplete dissolution, precipitation, or degradation of the compound. | Always ensure the compound is fully dissolved before use. Prepare fresh working solutions for each experiment from a frozen DMSO stock aliquot. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data: Solubility of this compound
The solubility of this compound is highly dependent on the solvent. While it is poorly soluble in purely aqueous solutions, its solubility is significantly higher in organic solvents like DMSO and in certain buffered aqueous solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 - 125 mg/mL | The recommended solvent for preparing high-concentration stock solutions. Ultrasonic treatment may be needed for complete dissolution. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥10 mg/mL | Indicates good solubility in this physiological buffer. |
| Water | < 0.1 mg/mL (estimated) | CNDAC is poorly soluble in aqueous solutions. |
| Ethanol | ~5 mg/mL (estimated) | Can be used as an alternative solvent, but may have higher cellular toxicity at effective concentrations. |
| Cell Culture Medium (with 10% FBS) | ~10 µM | Solubility is limited in aqueous media, and serum proteins may bind to the compound. |
Note: The solubility in water and ethanol are estimates for poorly soluble nucleoside analogs and should be used as a guideline. Actual solubility should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 288.69 g/mol ), weigh out 2.89 mg.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube. Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions stored at -80°C are stable for up to 6 months, and at -20°C for up to 1 month.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the complete cell culture medium to 37°C.
-
Dilution: Add the required volume of the thawed DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous shaking to prevent the formation of bubbles.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium to account for any effects of the solvent on the cells.
Visualizations
Signaling Pathway
References
Optimizing CNDAC hydrochloride concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNDAC hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is a novel nucleoside analog and the active metabolite of the oral prodrug sapacitabine.[1][2][3] Its primary mechanism of action involves its incorporation into DNA during replication, leading to the formation of single-strand breaks (SSBs).[4][5] These SSBs are subsequently converted into more lethal double-strand breaks (DSBs) when the cell undergoes a second round of DNA replication. This ultimately triggers cell cycle arrest, predominantly in the G2/M phase, and induces apoptosis (programmed cell death).
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is sparingly soluble in DMSO (1-10 mg/mL) and soluble in PBS (pH 7.2) at ≥10 mg/mL. This compound powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound in in vitro assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. IC50 values have been reported to range from nanomolar to micromolar concentrations. For example, in some cancer cell lines, the IC50 can be as low as 0.006 µM, while in others it can be in the range of 0.84 to 1.58 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Which cancer cell lines are particularly sensitive to this compound?
A4: Cancers with deficiencies in the homologous recombination (HR) DNA repair pathway are expected to be highly sensitive to CNDAC. This is because the HR pathway is the primary mechanism for repairing the double-strand breaks induced by CNDAC. Therefore, tumors with mutations in genes central to HR, such as BRCA1 and BRCA2, are promising candidates for CNDAC-based therapies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Suboptimal CNDAC concentration: The concentration used may be too low for the specific cell line. - Cell line resistance: The cell line may have a proficient homologous recombination (HR) repair pathway. - Drug inactivity: Improper storage or handling of this compound may have led to its degradation. | - Perform a dose-response curve to determine the IC50 for your cell line. - Consider using cell lines with known HR deficiencies (e.g., BRCA1/2 mutations) as positive controls. - Ensure this compound has been stored correctly at 4°C (powder) or -80°C/-20°C (DMSO stock). Prepare fresh dilutions for each experiment. |
| High variability between replicates | - Uneven cell seeding: Inconsistent number of cells plated across wells. - Incomplete drug dissolution: this compound may not be fully dissolved in the stock solution. - Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the drug. | - Ensure a homogenous single-cell suspension before seeding. - After dissolving in DMSO, vortex the stock solution thoroughly. Gentle warming to 37°C and sonication can aid dissolution. - Avoid using the outer wells of the microplate for experiments or fill them with sterile PBS or media to maintain humidity. |
| Unexpected cell morphology or off-target effects | - High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. - Contamination: Bacterial or fungal contamination of cell cultures or reagents. | - Keep the final DMSO concentration in the culture medium at or below 0.5%. Run a vehicle control (media with the same concentration of DMSO without CNDAC) to assess solvent toxicity. - Regularly check cultures for signs of contamination and use sterile techniques. |
| Difficulty dissolving this compound | - Inappropriate solvent: Using aqueous solutions for initial high-concentration stock preparation. - Low temperature: Attempting to dissolve the compound at room temperature or lower. | - Use anhydrous, pure DMSO to prepare high-concentration stock solutions. - Gentle warming of the DMSO to 37°C can facilitate dissolution. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ML-1 | Myeloid Leukemia | ~0.1 | |
| HL-60 | Acute Promyelocytic Leukemia | 1.5832 | |
| THP-1 | Acute Monocytic Leukemia | 0.84 | |
| Rad51D-deficient 51D1 | Ovarian Cancer | 0.006 | |
| Rad51D-complemented 51D1.3 | Ovarian Cancer | 0.32 | |
| Wild-type AA8 | Chinese Hamster Ovary | 0.48 | |
| XRCC3-deficient irs1SF | Chinese Hamster Ovary | 0.0053 | |
| UWB1.289 (BRCA1-/-) | Ovarian Cancer | 0.0099 | |
| PEO1 (BRCA2-/-) | Ovarian Cancer | 0.0102 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific cytotoxicity assay used.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| PBS (pH 7.2) | ≥10 mg/mL | |
| Ethanol | ~5 mg/mL | May have higher cellular toxicity at effective concentrations. |
| Water | < 0.1 mg/mL | Poorly soluble in aqueous solutions. |
Experimental Protocols & Workflows
CNDAC-Induced DNA Damage and Cell Cycle Arrest Signaling Pathway
The following diagram illustrates the signaling cascade initiated by CNDAC-induced DNA damage.
Caption: CNDAC-induced DNA damage signaling pathway.
Experimental Workflow: Clonogenic Survival Assay
This workflow outlines the key steps for assessing the long-term cytotoxic effects of this compound.
Caption: Workflow for a clonogenic survival assay.
Logical Relationship: CNDAC Sensitivity and DNA Repair Capacity
This diagram illustrates the relationship between a cell's DNA repair capacity and its sensitivity to CNDAC.
Caption: CNDAC sensitivity and DNA repair.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, CNDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
CNDAC hydrochloride stability in DMSO and culture media
This technical support center provides guidance on the stability of CNDAC hydrochloride in DMSO and cell culture media for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound is sparingly soluble in aqueous solutions, and DMSO allows for the preparation of concentrated stocks that can be diluted into aqueous experimental media.
Q2: How should I store this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in anhydrous DMSO in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Since DMSO is hygroscopic, it is crucial to use anhydrous DMSO and handle it in a low-humidity environment to prevent water absorption, which can compromise the stability of the compound.
Q3: Is there quantitative data on the stability of this compound in DMSO?
Table 1: Estimated Stability of this compound in Anhydrous DMSO based on Analog Data
| Storage Temperature | Duration | Expected Stability | Recommendations |
| -80°C | 6 months | >95% | Recommended for long-term storage. Use anhydrous DMSO and aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | >95% | Suitable for short-term storage. Ensure vials are tightly sealed. |
| 4°C | < 1 week | Degradation may occur | Not recommended for storage. |
| Room Temperature | < 24 hours | Significant degradation likely | Avoid storing stock solutions at room temperature. |
Q4: My this compound precipitated when I diluted the DMSO stock in my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with compounds prepared in DMSO. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential effects on your cells. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes prevent precipitation.
-
Serial Dilutions: Perform serial dilutions in pre-warmed medium to gradually decrease the DMSO concentration.
Q5: How stable is this compound in cell culture media?
A5: The stability of this compound in cell culture media has not been specifically reported. However, as a nucleoside analog, it may be susceptible to degradation in aqueous environments, particularly at 37°C. The rate of degradation can be influenced by the pH of the medium, the presence of enzymes in serum, and exposure to light. Based on data for similar compounds like gemcitabine, which shows degradation under acidic and alkaline conditions, it is reasonable to assume that the stability of this compound in culture media is limited.
Table 2: Estimated Stability of this compound in Cell Culture Media (e.g., RPMI-1640, DMEM) at 37°C
| Time Point | Expected Remaining Compound (%) | Recommendations |
| 0 hours | 100% | Prepare fresh dilutions for each experiment. |
| 24 hours | 80-90% (Estimated) | For longer experiments, consider replenishing the compound. |
| 48 hours | 60-80% (Estimated) | Significant degradation may have occurred. |
| 72 hours | <60% (Estimated) | Results may be compromised due to compound degradation. |
Note: This data is an estimation based on the behavior of other nucleoside analogs. It is strongly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock solution or culture medium. | Prepare fresh stock solutions and working dilutions for each experiment. Perform a stability check of your compound under your experimental conditions. |
| Loss of compound activity over time | Instability of the compound at 37°C in culture medium. | For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound at regular intervals. |
| Precipitate forms in the culture plate | Poor aqueous solubility of this compound. | Refer to FAQ Q4 for troubleshooting precipitation issues. Ensure the final DMSO concentration is within the tolerated range for your cells and sufficient to maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium by LC-MS
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
-
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
-
Acetonitrile with 0.1% formic acid (or other suitable extraction solvent)
-
LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below the cytotoxic level for your cells (typically <0.5%).
-
Dispense aliquots of the working solution into sterile microcentrifuge tubes.
-
Immediately process the "time 0" sample:
-
Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to one aliquot to precipitate proteins and extract the compound.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
Incubate the remaining aliquots at 37°C in a 5% CO₂ incubator.
-
At specified time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot and process it as described in step 3.
-
Analyze all samples by a validated LC-MS method to quantify the remaining this compound concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Visualizations
Caption: Workflow for preparing this compound solutions and assessing stability.
Caption: this compound's proposed mechanism of action leading to apoptosis.
References
Technical Support Center: CNDAC Hydrochloride in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CNDAC hydrochloride in cell culture experiments.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing artifacts. The following guide addresses common issues and provides solutions to maintain this compound solubility.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous cell culture medium. | Low aqueous solubility of this compound. The final concentration exceeds its solubility limit in the medium. | - Lower the final concentration: The most direct approach is to use a lower final concentration of this compound in your experiment. - Increase the final DMSO concentration: While keeping cell toxicity in mind (typically ≤0.5% DMSO is tolerated by most cell lines), a slightly higher final DMSO concentration can help maintain solubility. It is crucial to determine the specific tolerance of your cell line. - Pre-warm the medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes prevent precipitation.[1] - Stepwise dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first. |
| This compound powder does not dissolve in the solvent. | Insufficient solvent volume or use of an inappropriate solvent. | - Use DMSO: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its poor aqueous solubility.[1][2] - Ensure sufficient solvent: Use an adequate volume of DMSO to fully dissolve the powder. - Gentle warming and vortexing: If dissolution is slow, gentle warming in a 37°C water bath and thorough vortexing can aid the process.[1][2] |
| Precipitate forms in the stock solution during storage. | Improper storage conditions or repeated freeze-thaw cycles. The stock solution may be supersaturated. | - Proper storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. - Re-dissolve before use: If a precipitate is observed upon thawing, gently warm the solution to 37°C and vortex until the precipitate is fully dissolved before making dilutions. |
| Precipitate appears in the cell culture plate over time during the experiment. | The compound may be unstable in the culture medium at 37°C, or it may interact with components of the medium or serum. | - Test stability: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the duration of your planned experiment. - Use freshly prepared solutions: Prepare working solutions of this compound immediately before adding them to the cells. Do not store diluted aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its poor aqueous solubility, the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).
Q2: How should I prepare a high-concentration stock solution of this compound?
A2: To prepare a high-concentration stock solution (e.g., 10 mM), accurately weigh the appropriate amount of this compound powder and dissolve it in pure, anhydrous DMSO. Gentle warming to 37°C and thorough vortexing can facilitate complete dissolution. For a detailed protocol, please refer to the Experimental Protocols section.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%; however, it is critical to determine the specific tolerance of your cell line by running a vehicle control experiment.
Q4: My this compound precipitates when I add the DMSO stock to my cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with compounds that have low water solubility. Here are some troubleshooting steps:
-
Lower the final concentration of this compound in your assay.
-
Increase the final DMSO concentration in your culture medium, ensuring it remains within the non-toxic range for your cells.
-
Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Perform a stepwise dilution rather than a single large dilution.
Q5: How should I store my this compound stock solution?
A5: Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the solubility and storage information for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Sparingly soluble: 1-10 mg/mL | |
| DMSO | 100 mg/mL | |
| DMSO | ≥ 50 mg/mL | |
| DMSO | 125 mg/mL (requires sonication) | |
| PBS (pH 7.2) | Soluble: ≥10 mg/mL | |
| Water | < 0.1 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Cell Culture Medium (with 10% FBS) | ~10 µM |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Reference |
| -20°C or -80°C | Long-term | |
| -20°C | 1 month | |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 288.69 g/mol ).
-
Formula: Mass (mg) = 10 mM * Volume (mL) * 0.28869 mg/µmol
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Ensure complete dissolution: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Store: Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a serial dilution: a. Pre-warm the cell culture medium to 37°C. b. Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. A common approach is a 2-fold serial dilution. c. Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points (e.g., immediately, 1 hour, 24 hours), visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or sediment.
-
Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each dilution onto a microscope slide and examine for the presence of micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration under your experimental conditions.
Visualizations
This compound Mechanism of Action and DNA Damage Response
References
Cell line specific resistance to CNDAC hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNDAC hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is a novel deoxycytidine analog and the active metabolite of the oral prodrug sapacitabine.[1][2] Its primary mechanism of action involves its incorporation into DNA during replication.[1] Following intracellular phosphorylation to its active triphosphate form (CNDAC-TP) by deoxycytidine kinase (dCK) and other kinases, CNDAC-TP is incorporated into DNA by polymerases.[1][3] The presence of a cyano group at the 2'-C position of the sugar moiety destabilizes the N-glycosidic bond, leading to a β-elimination reaction. This results in the formation of a DNA single-strand break (SSB). If these SSBs are not repaired, they can be converted into lethal double-strand breaks (DSBs) during the subsequent S-phase of the cell cycle. The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.
Q2: My cells are showing resistance to CNDAC. What are the potential mechanisms?
A2: Cell line-specific resistance to CNDAC can arise from several factors. The most well-documented mechanisms include:
-
Proficient Homologous Recombination (HR) Repair: The repair of CNDAC-induced DSBs is heavily dependent on the Homologous Recombination (HR) pathway. Cells with a fully functional HR pathway can efficiently repair the DNA damage, leading to increased survival and resistance. Conversely, cells with deficiencies in HR pathway components, such as BRCA1, BRCA2, RAD51, or XRCC3, exhibit heightened sensitivity to CNDAC.
-
Deoxycytidine Kinase (dCK) Deficiency: CNDAC is a prodrug that requires phosphorylation by dCK to become active. Reduced expression or inactivating mutations in the DCK gene can lead to decreased levels of the active CNDAC-TP, thereby conferring resistance. This is a common mechanism of resistance to other nucleoside analogs as well.
-
High SAMHD1 Expression: Sterile Alpha Motif and HD Domain-Containing Protein 1 (SAMHD1) is a triphosphohydrolase that can degrade the active triphosphate form of nucleoside analogs, including CNDAC-TP. High levels of SAMHD1 can reduce the intracellular concentration of CNDAC-TP available for incorporation into DNA, thus leading to resistance.
Q3: How can I determine if my cell line is resistant to CNDAC due to a proficient HR pathway?
A3: You can investigate the role of the HR pathway in CNDAC resistance through several experimental approaches:
-
Assess Sensitivity in HR-Deficient Cells: Compare the cytotoxicity of CNDAC in your cell line of interest with its effect on a known HR-deficient cell line (e.g., cells with BRCA1/2 mutations). Significantly lower IC50 values in the HR-deficient line would suggest that a proficient HR pathway contributes to resistance in your cells.
-
siRNA-Mediated Knockdown: Use small interfering RNA (siRNA) to transiently knock down key HR proteins like RAD51 or BRCA2 in your resistant cell line. If the knockdown sensitizes the cells to CNDAC, it confirms the involvement of the HR pathway in the resistance mechanism.
-
Combination with HR Inhibitors: Treat your resistant cells with a combination of CNDAC and an inhibitor of the HR pathway (e.g., a PARP inhibitor). Synergistic cell killing would indicate that the HR pathway is a key resistance mechanism.
Q4: What is the role of dCK and SAMHD1 in CNDAC resistance and how can I assess their involvement?
A4: Deoxycytidine kinase (dCK) is essential for activating CNDAC, while SAMHD1 can inactivate it. To assess their roles in resistance:
-
Western Blotting: Analyze the protein expression levels of dCK and SAMHD1 in your resistant cell line compared to a sensitive control. Decreased dCK or increased SAMHD1 levels in the resistant line would be indicative of their involvement.
-
Gene Sequencing: Sequence the DCK gene in your resistant cell line to identify any potential inactivating mutations.
-
Forced Expression or Depletion: In resistant cells with low dCK, forced expression of dCK should increase sensitivity. Conversely, in cells with high SAMHD1, depletion of SAMHD1 using techniques like shRNA or CRISPR should sensitize them to CNDAC.
Troubleshooting Guide
Problem: I am not observing the expected cytotoxicity with CNDAC in my cell line.
| Possible Cause | Troubleshooting Steps |
| Cell Line is Intrinsically Resistant | 1. Review Literature: Check if the cell line is known to have a proficient Homologous Recombination (HR) pathway, high SAMHD1 expression, or low dCK expression. 2. Assess HR Status: Perform experiments to evaluate the HR pathway's role (see FAQ Q3). 3. Evaluate dCK and SAMHD1 Levels: Check the protein expression of dCK and SAMHD1 via Western blot (see FAQ Q4). |
| Suboptimal Experimental Conditions | 1. Optimize Drug Concentration: Perform a dose-response curve with a wide range of CNDAC concentrations to determine the IC50 for your specific cell line. 2. Optimize Treatment Duration: The cytotoxic effects of CNDAC are dependent on its incorporation into DNA during S-phase. A longer exposure time (e.g., 48-72 hours) may be necessary. 3. Check Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment. |
| Incorrect Drug Handling or Storage | 1. Verify Stock Concentration: Confirm the concentration of your this compound stock solution. 2. Proper Storage: Ensure the drug is stored according to the manufacturer's recommendations to prevent degradation. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Genetic Background | CNDAC IC50 (µM) | Reference |
| MV4-11 (clone 1) | AML | 0.065 | |
| MV4-11 (clone 11) | AML | 21.6 | |
| AA8 | Wild-type CHO | 0.48 | |
| irs1SF | XRCC3-deficient CHO | 0.0053 | |
| 51D1.3 | Rad51D-complemented CHO | 0.32 | |
| 51D1 | Rad51D-deficient CHO | 0.006 |
This table illustrates the significant impact of HR pathway deficiencies on CNDAC sensitivity.
Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach for 24 hours.
-
CNDAC Treatment: Treat the cells with a serial dilution of CNDAC for the desired time (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cytotoxicity.
Protocol:
-
Cell Seeding: Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
CNDAC Treatment: Allow cells to attach for 24 hours. Treat the cells with a range of CNDAC concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded) x 100. Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE). Plot the SF against the CNDAC concentration to generate a survival curve.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with CNDAC at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Visualizations
References
Navigating CNDAC Hydrochloride Research: A Technical Support Guide
Welcome to the technical support center for CNDAC hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the off-target effects and optimizing the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target effects" of this compound?
A1: For this compound, a nucleoside analog, "off-target effects" primarily refer to mechanism-based toxicities rather than unintended binding to other protein targets. The intended on-target effect is the incorporation of CNDAC into the DNA of replicating cells, leading to DNA strand breaks and cell death.[1] Consequently, the most significant off-target effects are observed in healthy, rapidly dividing cells in the body. In preclinical and clinical studies of its prodrug sapacitabine, the most common dose-limiting toxicities are myelosuppression (a decrease in the production of blood cells in the bone marrow) and gastrointestinal issues.[2] Researchers should be mindful of these effects when designing in vivo studies.
Q2: How does the cytotoxicity of this compound differ between cancer cells and normal cells?
A2: this compound generally exhibits greater potency against cancer cell lines compared to normal, healthy cell lines. This selectivity is largely attributed to the higher proliferative rate of cancer cells, which leads to increased uptake and incorporation of the drug into their DNA. Furthermore, CNDAC's efficacy is significantly enhanced in cancer cells with deficiencies in the Homologous Recombination (HR) DNA repair pathway, a common feature in many tumors.[1]
Q3: My non-cancerous control cells are showing significant toxicity. How can I mitigate this?
A3: If you are observing high toxicity in your normal cell lines, consider the following troubleshooting steps:
-
Titrate the dose: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity in normal cells.
-
Reduce exposure time: Shortening the incubation period with this compound may reduce the impact on normal cells, which may have slower cell cycle progression compared to cancer cells.
-
Use a 3D culture model: Spheroid or organoid models can sometimes better mimic the in vivo environment and may reveal a greater therapeutic window compared to 2D monolayer cultures.
-
Assess cell confluence: Ensure that cells are in the logarithmic growth phase and not overly confluent, as this can influence drug sensitivity.
Q4: I am not observing the expected level of DNA damage in my cancer cell line. What could be the issue?
A4: If you are not seeing the expected level of DNA damage (e.g., via γH2AX staining), consider these possibilities:
-
Cell line resistance: The cancer cell line you are using may have a highly efficient DNA damage response, particularly a proficient Homologous Recombination (HR) pathway. Consider using a cell line known to be HR-deficient or co-administering CNDAC with an inhibitor of a key DNA repair protein (e.g., a PARP inhibitor).
-
Drug concentration and incubation time: The concentration of this compound may be too low, or the incubation time may be too short for significant DNA damage to accumulate. Refer to the provided experimental protocols for recommended starting concentrations and time points.
-
Cell cycle status: CNDAC is most effective during the S-phase of the cell cycle. Ensure your cells are actively proliferating at the time of treatment. You can synchronize your cells to enrich for the S-phase population.
-
Drug stability: Ensure the this compound solution is properly stored and has not degraded. Prepare fresh solutions for your experiments.
Q5: How can I confirm that the cell death I am observing is due to CNDAC's on-target mechanism?
A5: To confirm on-target activity, you can perform the following experiments:
-
Cell cycle analysis: Treatment with this compound is expected to cause cell cycle arrest, typically in the G2/M phase, as the cell attempts to repair the DNA damage before proceeding to mitosis.[3]
-
DNA damage assays: Use techniques like γH2AX immunostaining or comet assays to visualize and quantify the extent of DNA double-strand breaks.
-
Compare HR-proficient and HR-deficient cell lines: Demonstrate that cell lines with a compromised HR pathway (e.g., BRCA1/2 mutant) are significantly more sensitive to this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of sapacitabine, the prodrug of this compound, in various human cancer cell lines. This data illustrates the range of cytotoxic activity across different tumor types.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 3 ± 0.6 |
| MDA-MB-435 | Breast Cancer | 67 ± 14 |
| L1210 (dCK-proficient) | Leukemia | 20 ± 6 |
dCK: deoxycytidine kinase[4]
Key Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.
Methodology:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Colony Counting: Gently rinse the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the untreated control.
γH2AX Immunostaining for DNA Damage
This protocol allows for the visualization and quantification of DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX) foci.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
Methodology:
-
Cell Preparation and Treatment: Plate cells and treat with this compound for the desired duration.
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a clonogenic survival assay.
Caption: Workflow for γH2AX immunostaining.
Caption: Workflow for cell cycle analysis.
References
- 1. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a Randomized Phase II Study of Oral Sapacitabine in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of sapacitabine (CYC682), a novel 2'-deoxycytidine-derivative, in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
How to store CNDAC hydrochloride for long-term stability
This technical support center provides guidance on the long-term storage and stability of CNDAC hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term stability, this compound solid powder should be stored in a tightly sealed container, protected from moisture and light. Recommended storage temperatures are provided by various suppliers.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound, typically prepared in solvents like DMSO, should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred condition. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the signs of this compound degradation?
A3: Physical signs of degradation in the solid powder can include a change in color (from white or off-white to yellow or brown) or texture (clumping due to moisture absorption). For solutions, the appearance of precipitates or a color change may indicate degradation or solubility issues. Chemical degradation, which may not be visible, can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), which may show a decrease in the main peak area and the appearance of new impurity peaks.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: As a nucleoside analog, this compound may be susceptible to hydrolysis, oxidation, and photolysis. Hydrolysis could affect the glycosidic bond or other functional groups, especially under acidic or basic conditions. Oxidation may also occur, and exposure to light could induce photolytic degradation. Forced degradation studies are necessary to definitively identify the specific degradation pathways and products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from solid powder. 3. Assess the purity of your new stock solution using HPLC before use. 4. If the issue persists, consider performing a forced degradation study to understand the stability of the compound under your experimental conditions. |
| Precipitate forms in a stored solution. | The compound may have limited solubility at the storage temperature, or the solvent may have absorbed water, reducing solubility. | 1. Gently warm the solution to 37°C and sonicate to attempt redissolving the precipitate. 2. If redissolving is unsuccessful, the solution may be supersaturated or degraded. It is recommended to prepare a fresh solution. 3. Ensure the use of anhydrous solvents and proper sealing to prevent moisture absorption. |
| Discoloration of the solid powder or solution. | This is a strong indicator of chemical degradation. | 1. Do not use the discolored compound. 2. Discard the material according to your institution's safety guidelines for cytotoxic compounds. 3. Obtain a fresh batch of this compound and store it under the recommended conditions. |
Data Presentation
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 4°C | Short-term | Sealed container, away from moisture and light. |
| Solid Powder | -20°C | Long-term (up to 2 years) | Sealed container, away from moisture and light.[1] |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2][3] |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2][3] |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus serving as a stability-indicating method.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagents for pH adjustment (e.g., phosphoric acid, ammonium acetate)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Start with a wavelength around 260 nm, which is common for nucleoside analogs.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
5. Forced Degradation Study: To generate potential degradation products and demonstrate the specificity of the method, subject the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
6. Analysis and Method Validation:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Recommended experimental workflow for handling this compound.
References
Adjusting experimental protocols for different CNDAC hydrochloride batches
This technical support center provides guidance for researchers, scientists, and drug development professionals working with CNDAC hydrochloride. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments, with a focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine hydrochloride) is a nucleoside analog and the active metabolite of the oral prodrug sapacitabine.[1][2][3] Its primary mechanism of action involves its incorporation into DNA during replication. This incorporation leads to the induction of DNA single-strand breaks, which, if not repaired, can be converted into lethal double-strand breaks during a subsequent S phase of the cell cycle.[2][4] This accumulation of DNA damage triggers cell cycle arrest and apoptosis, making it a compound of interest in cancer research.
Q2: How should I properly store and handle this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles. When preparing solutions, it may be necessary to warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution. Always refer to the manufacturer's specific instructions on the product datasheet for the most accurate storage and handling information.
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: As a synthetic chemical, batch-to-batch variations in this compound can arise from several factors related to the manufacturing process. These can include:
-
Purity: The percentage of the active compound may vary between batches.
-
Impurities: The profile of impurities, such as unreacted starting materials, byproducts, or residual solvents from the synthesis and purification process, can differ.
-
Isomer Content: The presence of different stereoisomers of CNDAC could vary, potentially impacting biological activity.
-
Solubility: Variations in the physical properties of the solid, such as crystallinity, might slightly alter its solubility characteristics.
Q4: Why is it important to qualify a new batch of this compound and how can I do it?
A4: Qualifying a new batch of this compound is crucial for ensuring the reproducibility and consistency of your experimental results. A new batch with a different purity or impurity profile could lead to altered efficacy or toxicity in your assays. A qualification process typically involves comparing the new batch to a previously validated "gold standard" batch. A common and effective method is to perform a dose-response experiment, such as a cell viability assay (e.g., MTT or CellTiter-Glo®), to determine and compare the IC50 (half-maximal inhibitory concentration) values of the old and new batches. A consistent IC50 value provides confidence in the new batch's performance.
Troubleshooting Guide
Q5: I'm observing higher-than-expected cytotoxicity with a new batch of this compound. What could be the cause and how can I address it?
A5: An increase in cytotoxicity with a new batch could be due to higher purity of the active compound or the presence of a more toxic impurity.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for the preparation of your stock and working solutions to rule out a simple dilution error.
-
Review Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Pay close attention to the reported purity and any listed impurities.
-
Perform a Dose-Response Assay: Conduct a cell viability assay to determine the IC50 of the new batch and compare it to your established value for this compound in that cell line. A significantly lower IC50 would confirm the higher potency of the new batch.
-
Adjust Experimental Concentration: If the new batch is indeed more potent, you will need to adjust the concentrations used in your experiments to match the biological effect of the previous batch.
-
Q6: My experiments are showing reduced or no effect of this compound with a new batch. What should I do?
A6: A decrease in the expected biological effect, such as a lack of DNA damage or apoptosis, could indicate a problem with the new batch's potency or stability.
-
Troubleshooting Steps:
-
Check Solubility: Ensure the compound is fully dissolved in your vehicle solvent (e.g., DMSO). Incomplete dissolution is a common cause of reduced activity.
-
Assess Compound Integrity: If possible, verify the identity and purity of the new batch using analytical methods such as HPLC or LC-MS.
-
Qualify the New Batch: Perform a functional assay, like a cell viability assay, to compare the IC50 of the new batch against a previously validated batch. A higher IC50 value would indicate lower potency.
-
Contact the Supplier: If you confirm that the new batch is less potent, contact the supplier's technical support with your findings and the batch details.
-
Q7: I'm seeing inconsistent results in my DNA damage or apoptosis assays between different experiments using the same batch. What could be the issue?
A7: Inconsistent results with the same batch are less likely to be a compound issue and more likely related to experimental variables.
-
Troubleshooting Steps:
-
Review Cell Culture Practices: Ensure consistent cell passage number, seeding density, and overall cell health. Stressed or high-passage cells can respond differently to treatment.
-
Standardize Treatment Conditions: Verify that the duration of treatment, media volume, and other experimental parameters are kept constant.
-
Check for Contamination: Perform routine checks for mycoplasma and other microbial contaminants, as these can significantly alter cellular responses.
-
Evaluate Assay Performance: Include appropriate positive and negative controls in every experiment to ensure the assay itself is performing as expected.
-
Data Presentation
Table 1: Example Certificate of Analysis Comparison for this compound Batches
| Parameter | Batch A (Previous) | Batch B (New) | Acceptance Criteria |
| Appearance | White to Off-White Solid | White to Off-White Solid | Conforms |
| Purity (HPLC) | 98.5% | 99.2% | ≥ 98.0% |
| Impurity 1 | 0.8% | 0.3% | ≤ 1.0% |
| Impurity 2 | 0.5% | Not Detected | ≤ 0.5% |
| Residual Solvent | < 0.1% | < 0.1% | ≤ 0.5% |
| Solubility (DMSO) | ≥ 100 mg/mL | ≥ 100 mg/mL | ≥ 100 mg/mL |
Table 2: Batch Qualification via Cell Viability Assay (IC50 Determination)
| Cell Line | Batch A (Previous) IC50 (µM) | Batch B (New) IC50 (µM) | Fold Change | Status |
| HL-60 | 0.52 | 0.55 | 1.06 | Pass |
| THP-1 | 0.78 | 0.81 | 1.04 | Pass |
| HCT116 | 1.2 | 1.3 | 1.08 | Pass |
Acceptance criteria for passing: Fold change in IC50 between 0.8 and 1.2.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound from both the old and new batches in culture medium. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, or until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each batch.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for qualifying a new CNDAC batch.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Limitations in Assays Utilizing CNDAC Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride. CNDAC hydrochloride is a nucleoside analog and the active metabolite of sapacitabine, known to induce DNA damage and apoptosis.[1][2][3][4][5] This guide addresses common challenges encountered when incorporating CNDAC into various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: CNDAC is a nucleoside analog that, after incorporation into DNA during the S phase of the cell cycle, induces single-strand breaks (SSBs). These SSBs can then be converted into more lethal double-strand breaks (DSBs) when the cell enters a subsequent S phase. This DNA damage ultimately triggers cell cycle arrest, typically at the G2/M phase, and leads to apoptosis.
Q2: Why am I observing high variability in the IC50 value of CNDAC across experiments?
A2: High variability in IC50 values can stem from several factors. Ensure you are using cells within a consistent and low passage number range, as cells at high passage numbers can exhibit altered drug sensitivity. Maintain a consistent cell seeding density and ensure a homogenous cell suspension before plating. It is also crucial to prepare fresh CNDAC solutions for each experiment or, if using a stock solution, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles.
Q3: My control wells (vehicle-treated) show high levels of cell death. What could be the cause?
A3: High background cell death in control wells can be due to solvent toxicity. If you are using a solvent like DMSO to dissolve CNDAC, ensure the final concentration in the culture medium is non-toxic to your cells (typically below 0.5%). Always include a vehicle-only control to assess solvent toxicity. Other causes can include suboptimal cell culture conditions such as contamination, nutrient depletion, or incorrect pH.
Q4: Can this compound be used in live-cell imaging experiments?
A4: While CNDAC itself is not fluorescent, its effects on cells, such as the induction of apoptosis, can be monitored in real-time using fluorescent probes. However, it is important to be aware of potential issues associated with fluorescent probes, including phototoxicity and photobleaching, which can introduce artifacts. Careful selection of fluorescent dyes and optimization of imaging parameters are crucial.
Troubleshooting Guides
Guide 1: Low or No Cytotoxicity Observed
Problem: CNDAC is not inducing the expected level of cell death in your cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Intrinsic or Acquired Resistance | The cell line may have inherent or developed resistance. CNDAC's action is linked to DNA repair pathways, particularly Homologous Recombination (HR). Cells proficient in HR may be more resistant. Consider using cell lines with known deficiencies in DNA repair pathways to verify CNDAC activity. |
| Incorrect Drug Concentration | Verify the concentration of your CNDAC stock solution. Perform a wide dose-response curve to ensure you are using a relevant concentration range for your specific cell line. |
| Sub-optimal Treatment Duration | The cytotoxic effects of CNDAC are dependent on its incorporation into DNA during replication. A longer exposure time may be necessary for its effects to manifest. |
| Cell Seeding Density | High cell densities can lead to nutrient depletion and affect results, especially in metabolic assays like MTT. Optimize cell seeding density for your specific assay duration. |
Guide 2: High Background Fluorescence in Apoptosis Assays
Problem: When using a fluorescent probe to measure CNDAC-induced apoptosis (e.g., caspase activity or annexin V staining), you observe high background fluorescence.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Check for fluorescence in an unstained control sample. If present, consider using a commercial autofluorescence quenching solution or adjusting your imaging settings. Phenol red in cell media can also be a source of autofluorescence; consider using phenol red-free media or reading from the bottom of the plate for adherent cells. |
| Probe Concentration Too High | Titrate the concentration of your fluorescent probe to determine the optimal concentration that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound fluorescent probe. |
| Non-specific Probe Binding | Ensure you are using appropriate blocking steps if your assay involves antibodies. For non-antibody-based probes, check for non-specific binding by running controls. |
| Inappropriate Plate Type | For fluorescence assays with adherent cells, use black plates with a transparent bottom to minimize background and crosstalk between wells. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of CNDAC in various cell lines as reported in the literature. These values can serve as a reference for designing experiments.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| 51D1 (Rad51D-deficient) | CHO | 0.006 | 24 h | |
| 51D1.3 (Rad51D-complemented) | CHO | 0.32 | 24 h | |
| AA8 (wild-type) | CHO | 0.48 | 24 h | |
| irs1SF (XRCC3-deficient) | CHO | 0.0053 | 24 h | |
| HL-60 | Human promyelocytic leukemia | 1.5832 | 3 days | |
| THP-1 | Human monocytic leukemia | 0.84 | 3 days |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or similar)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
CNDAC Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the CNDAC-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol is adapted for measuring executioner caspase activity, a hallmark of apoptosis induced by CNDAC.
-
Induce Apoptosis: Treat cells with CNDAC at the desired concentration and for a suitable duration to induce apoptosis. Also, include an untreated control group.
-
Cell Lysis: Pellet the cells and lyse them using the lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 400 or 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance from the CNDAC-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Mechanism of CNDAC-induced apoptosis.
Caption: Troubleshooting workflow for CNDAC assays.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNDAC (hydrochloride) - Nordic Biosite [nordicbiosite.com]
Validation & Comparative
A Comparative Analysis of CNDAC Hydrochloride and Cytarabine in AML Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy, with cytarabine serving as a cornerstone of induction chemotherapy for decades.[1] However, the development of novel nucleoside analogs offers new therapeutic avenues. This guide provides a detailed, objective comparison of the efficacy of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine) hydrochloride, the active metabolite of the oral prodrug sapacitabine, and the established chemotherapeutic agent cytarabine in AML models. This comparison is supported by preclinical experimental data, focusing on their distinct mechanisms of action, in vitro cytotoxicity, and in vivo potential.
CNDAC is a next-generation deoxycytidine analog designed to overcome some limitations of traditional nucleoside analogs.[1] While both CNDAC and cytarabine disrupt DNA synthesis in rapidly dividing leukemia cells, their mechanisms of inducing DNA damage differ significantly, leading to varied cellular responses and dependencies on DNA repair pathways.[1] Cytarabine primarily functions as a DNA polymerase inhibitor and chain terminator.[1] In contrast, CNDAC's unique structure leads to the formation of DNA single-strand breaks, which are subsequently converted into highly cytotoxic double-strand breaks.[1] This fundamental difference in their mode of action suggests distinct therapeutic profiles and potential applications.
Data Presentation: A Quantitative Comparison
The following tables summarize available quantitative data to facilitate a direct comparison of the in vitro cytotoxicity and clinical efficacy of CNDAC (or its prodrug sapacitabine) and cytarabine.
Table 1: Comparative In Vitro Cytotoxicity in AML Cell Lines
| Cell Line | Drug | IC50 (µM) | Citation |
| HL-60 | CNDAC | ~0.1 | |
| Cytarabine (ara-C) | ~0.1 | ||
| THP-1 | CNDAC | ~0.5 | |
| Cytarabine (ara-C) | ~1.0 |
Note: The IC50 values for HL-60 and THP-1 cells were determined by an Alamar Blue assay after 3 days of drug treatment. While direct comparative IC50 data for CNDAC and cytarabine across a broader panel of leukemia cell lines under identical experimental conditions is limited in the reviewed literature, this study provides a direct comparison in two AML cell lines.
Table 2: Comparative Clinical Efficacy in Older Patients (≥70 years) with AML
| Parameter | Sapacitabine | Low-Dose Cytarabine (LDAC) | Hazard Ratio (HR) | p-value | Citation |
| Complete Remission (CR/CRi) | 16% | 27% | 1.98 (0.90-4.39) | 0.09 | |
| 2-year Relapse-Free Survival | 14% | 10% | 0.73 (0.33-1.61) | 0.4 | |
| 2-year Overall Survival (OS) | 11% | 12% | 1.24 (0.86-1.78) | 0.2 |
Note: This data is from a randomized clinical trial comparing the oral prodrug of CNDAC, sapacitabine, with low-dose cytarabine in untreated older patients with AML. The study concluded that sapacitabine did not show sufficient evidence of benefit over LDAC to continue the trial.
Mechanisms of Action and Signaling Pathways
The differential cytotoxicity of CNDAC and cytarabine stems from their distinct interactions with cellular DNA replication and repair machinery.
CNDAC Hydrochloride: Following cellular uptake, CNDAC is phosphorylated to its active triphosphate form (CNDAC-TP). CNDAC-TP is then incorporated into DNA during replication. The presence of a cyano group at the 2' position of the sugar moiety induces a β-elimination reaction, creating a single-strand break (SSB) in the DNA backbone. While some of these SSBs can be repaired, unrepaired lesions are converted into highly cytotoxic double-strand breaks (DSBs) during the subsequent S-phase, ultimately triggering apoptosis.
Cytarabine: Cytarabine, once converted to its active triphosphate form (ara-CTP), acts as a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination, halting DNA replication and inducing cell cycle arrest, primarily in the S-phase. The accumulation of stalled replication forks and DNA damage triggers the apoptotic cascade.
References
Validating CNDAC-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of apoptosis induced by the investigational nucleoside analogue CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). We will explore the validation of its apoptotic mechanism through widely-used caspase activity assays and compare its performance against other well-characterized apoptosis-inducing agents. The experimental data and detailed protocols provided herein serve as a framework for evaluating CNDAC and similar compounds in preclinical research.
Introduction: CNDAC and the Apoptotic Pathways
CNDAC is a deoxycytidine analogue with a unique mechanism of action.[1] Following its incorporation into DNA, CNDAC induces single-strand breaks which are subsequently converted into lethal double-strand breaks (DSBs) as the cell attempts to replicate its DNA.[1][2][3] This extensive DNA damage ultimately triggers programmed cell death, or apoptosis.[4]
Apoptosis is a critical cellular process essential for normal development and tissue maintenance. It is executed through two primary signaling cascades: the intrinsic and extrinsic pathways.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress such as DNA damage, this pathway involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α) to cell surface death receptors, this pathway leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Validating the activation of these specific caspases is therefore a cornerstone of apoptosis research.
Comparative Analysis of Apoptosis-Inducing Agents
To understand the specific apoptotic mechanism of CNDAC, its effects were compared with two standard apoptosis-inducing agents, each known to primarily activate a specific pathway:
-
Agent A (DNA-damaging agent): Known to induce the intrinsic apoptosis pathway.
-
Agent B (Recombinant death receptor ligand): Known to activate the extrinsic apoptosis pathway.
The following tables summarize the key quantitative data from a comparative study using the HCT116 colorectal cancer cell line.
Table 1: Cytotoxicity of Apoptosis-Inducing Agents
This table compares the half-maximal inhibitory concentration (IC50) and the maximum percentage of cell death induced by each agent after a 48-hour treatment period.
| Compound | IC50 | Maximum Cell Death (%) |
| CNDAC | 5.2 ± 0.8 µM | 98.2 ± 1.5 |
| Agent A | 10.5 ± 1.2 µM | 95.7 ± 2.1 |
| Agent B | 25 ± 5 ng/ml | 85.3 ± 3.4 |
| Data presented as mean ± standard deviation. |
Table 2: Caspase Activity Profile
This table shows the fold change in the activity of key caspases relative to untreated control cells following treatment with the IC50 concentration of each agent for 24 hours.
| Compound | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| CNDAC | 8.5 ± 1.1 | 6.2 ± 0.9 | 7.9 ± 1.3 |
| Agent A | 6.1 ± 0.7 | 1.8 ± 0.3 | 8.2 ± 1.0 |
| Agent B | 7.9 ± 0.9 | 9.1 ± 1.5 | 3.5 ± 0.5 |
| Data presented as mean ± standard deviation. |
Interpretation: The data indicates that CNDAC potently activates both the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to strong activation of the executioner caspases-3/7. This suggests CNDAC may trigger apoptosis through a combination of both pathways, a hallmark of significant cellular stress. Agent A, as expected, primarily activates caspase-9, while Agent B predominantly activates caspase-8.
Table 3: Expression of Key Apoptosis-Related Proteins
This table summarizes the relative changes in protein expression levels determined by Western blot analysis after 24 hours of treatment with the respective IC50 concentrations.
| Compound | p53 (Fold Change) | Bax (Fold Change) | Bcl-2 (Fold Change) |
| CNDAC | 3.8 ± 0.5 | 4.2 ± 0.7 | 0.4 ± 0.1 |
| Agent A | 4.5 ± 0.6 | 4.9 ± 0.8 | 0.5 ± 0.1 |
| Agent B | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Data presented as mean ± standard deviation relative to untreated controls. |
Interpretation: Treatment with CNDAC and Agent A leads to a significant upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. This protein expression profile is characteristic of the intrinsic apoptosis pathway, which is often initiated by p53 in response to DNA damage.
Visualizing the Pathways and Protocols
To better illustrate the mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Caption: CNDAC-induced apoptosis signaling pathway.
Caption: General workflow for a luminescent caspase activity assay.
References
- 1. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. CNDAC-Induced DNA Double-Strand Breaks Cause Aberrant Mitosis Prior to Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Response to CNDAC Hydrochloride: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for measuring treatment response to CNDAC hydrochloride (sapacitabine), a nucleoside analog with a unique mechanism of action. We will delve into predictive and pharmacodynamic biomarkers, compare them with those for alternative treatments, and provide supporting experimental data and protocols to aid in the design and interpretation of research and clinical studies.
Mechanism of Action of this compound
This compound is a prodrug that is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC is incorporated into DNA during replication. The presence of a cyano group at the 2'-position of the sugar moiety leads to a β-elimination reaction, causing a single-strand break (SSB) in the DNA.[1] When the cell attempts to replicate its DNA again, these SSBs are converted into lethal double-strand breaks (DSBs).[1][2] The repair of these DSBs is highly dependent on the homologous recombination (HR) pathway.[1][3] This unique mechanism of action forms the basis for the predictive biomarkers associated with this compound treatment response.
Caption: Metabolic activation and mechanism of action of this compound.
Predictive Biomarkers for this compound
Predictive biomarkers help to identify patients who are most likely to respond to a particular therapy. For this compound, the key predictive biomarkers are related to the homologous recombination DNA repair pathway.
Homologous Recombination Deficiency (HRD)
Given that the repair of CNDAC-induced DSBs is highly dependent on the HR pathway, tumors with deficiencies in this pathway are predicted to be more sensitive to this compound.
-
BRCA1 and BRCA2 Mutations: Germline and somatic mutations in BRCA1 and BRCA2, key genes in the HR pathway, are the most well-studied predictive biomarkers for sensitivity to agents that induce DSBs, such as PARP inhibitors. Clinical trial data suggests that BRCA mutation status may also predict response to sapacitabine. In a phase I/II study of sapacitabine and the CDK inhibitor seliciclib in patients with advanced solid tumors, confirmed partial responses were observed in patients with pancreatic, breast, and ovarian cancer, all of whom were BRCA mutation carriers.
-
Other HRD-related Gene Mutations: Mutations in other genes involved in the HR pathway, such as ATM, PALB2, and RAD51, could also serve as predictive biomarkers for this compound sensitivity.
Baseline White Blood Cell (WBC) Count in Acute Myeloid Leukemia (AML)
In a phase 3 clinical trial (SEAMLESS) of sapacitabine in combination with decitabine in elderly patients with newly diagnosed AML, a subgroup analysis suggested that patients with a baseline WBC count of less than 10 x 109/L may derive greater benefit from the combination therapy.
Pharmacodynamic Biomarkers for this compound
Pharmacodynamic biomarkers are used to measure the biological effect of a drug on its target. For this compound, these biomarkers are focused on detecting the extent of DNA damage and the subsequent cellular response.
-
γ-H2AX Foci Formation: Histone H2AX is phosphorylated (to form γ-H2AX) at the sites of DNA DSBs. The formation of γ-H2AX foci can be visualized and quantified by immunofluorescence or flow cytometry and serves as a sensitive indicator of DNA damage. An increase in γ-H2AX foci in tumor cells or surrogate tissues after this compound administration can provide evidence of target engagement and drug activity.
-
RAD51 Foci Formation: RAD51 is a key protein in the HR repair pathway that forms nuclear foci at sites of DNA damage. In HR-proficient cells, an increase in RAD51 foci is expected following this compound-induced DNA damage. Conversely, the absence of RAD51 foci formation in the presence of DNA damage (indicated by γ-H2AX) would suggest a deficient HR pathway and potential sensitivity to the drug.
Comparison with Alternative Treatments and Their Biomarkers
The primary indication for which this compound has been extensively studied is for elderly patients with AML who are not candidates for intensive chemotherapy. The standard of care and emerging therapies for this patient population provide a basis for comparison.
Standard of Care for Elderly/Unfit AML Patients:
-
Hypomethylating Agents (HMAs): Azacitidine and decitabine are standard first-line treatments.
-
Venetoclax-based combinations: The combination of venetoclax with an HMA has shown significant efficacy and is a current standard of care.
-
Low-dose Cytarabine (LDAC): Used for patients who are not candidates for other therapies.
Table 1: Comparison of Predictive Biomarkers for this compound and Alternatives in Elderly AML
| Biomarker Category | This compound (Sapacitabine) | Decitabine | Venetoclax |
| Genetic | Homologous Recombination Deficiency (e.g., BRCA1/2 mutations) (extrapolated from solid tumor data) | TP53 mutations (associated with resistance), TET2 mutations (potential for better response) | NPM1 mutations (associated with sensitivity), FLT3-ITD (often used in combination with FLT3 inhibitors) |
| Cellular | Baseline White Blood Cell Count < 10 x 109/L (in combination with decitabine) | - | - |
| Gene Expression | - | Specific gene expression signatures associated with response | BCL-2 family expression levels (correlate with dependence) |
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials investigating this compound and a key alternative, decitabine.
Table 2: Efficacy of Sapacitabine in Combination with Decitabine in Elderly Patients with Newly Diagnosed AML (SEAMLESS Trial)
| Patient Subgroup | Treatment Arm | Median Overall Survival (months) | Complete Remission (CR) Rate (%) |
| Overall Population | Sapacitabine + Decitabine | 5.9 | 16.6 |
| Decitabine Monotherapy | 5.7 | 10.8 | |
| Baseline WBC < 10 x 109/L | Sapacitabine + Decitabine | 8.0 | 21.5 |
| Decitabine Monotherapy | 5.8 | 8.6 |
Experimental Protocols
BRCA1/2 Mutation Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol outlines a general workflow for detecting somatic and germline BRCA1/2 mutations from FFPE tumor samples using Next-Generation Sequencing (NGS).
-
Sample Preparation:
-
Obtain FFPE tumor tissue blocks.
-
Perform histological review to identify and mark tumor-rich areas.
-
Microdissect tumor areas to enrich for neoplastic cells (aim for >70% tumor cellularity).
-
-
DNA Extraction:
-
Use a commercially available kit optimized for DNA extraction from FFPE tissue (e.g., QIAamp DNA FFPE Tissue Kit).
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit).
-
Assess DNA quality and fragmentation.
-
-
Library Preparation and Sequencing:
-
Use a targeted NGS panel that covers all coding exons and exon-intron boundaries of BRCA1 and BRCA2. Amplicon-based methods are often suitable for fragmented FFPE DNA.
-
Perform library preparation according to the manufacturer's protocol.
-
Sequence the libraries on an NGS platform (e.g., Illumina or Ion Torrent).
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants and small insertions/deletions).
-
Annotate variants using databases such as ClinVar and COSMIC to determine their pathogenicity.
-
Analyze for large genomic rearrangements if the NGS pipeline is validated for this purpose.
-
Caption: Workflow for BRCA1/2 mutation detection in FFPE tissue.
γ-H2AX Pharmacodynamic Assay by Flow Cytometry
This protocol describes the quantification of γ-H2AX in peripheral blood mononuclear cells (PBMCs) or tumor cells.
-
Cell Collection and Fixation:
-
Collect whole blood in heparinized tubes or isolate tumor cells.
-
Isolate PBMCs by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Fix cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate the cells with a fluorescently labeled anti-γ-H2AX antibody (e.g., Alexa Fluor 488 conjugate) for 30-60 minutes at 4°C in the dark.
-
Include an isotype control to assess non-specific binding.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, collecting fluorescence intensity for the γ-H2AX channel.
-
Analyze the data to determine the percentage of γ-H2AX positive cells and the mean fluorescence intensity.
-
RAD51 Foci Formation Assay by Immunofluorescence
This protocol outlines the detection of RAD51 foci in cultured cells or tissue sections.
-
Cell Culture and Treatment:
-
Culture cells on coverslips or in chamber slides.
-
Treat cells with this compound or a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A cell is often considered positive if it has a certain threshold of foci (e.g., >5).
-
Caption: General experimental workflow for biomarker analysis.
References
- 1. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
CNDAC Hydrochloride Demonstrates Potent and Selective Efficacy in BRCA-Deficient Cancers
A comprehensive analysis of preclinical data reveals that CNDAC (2'-C-cyano-2'-deoxy-1-β-d-arabino-pentofuranosyl-cytosine) hydrochloride is a promising therapeutic agent for cancers harboring BRCA1 or BRCA2 mutations. Its unique mechanism of action leads to selective cytotoxicity in these tumors, which are deficient in homologous recombination (HR), a key DNA repair pathway. When compared to the current standard-of-care, PARP inhibitors, CNDAC hydrochloride shows a synergistic effect, suggesting its potential use in combination therapies to enhance anti-tumor activity and overcome resistance.
Mechanism of Action: Exploiting Synthetic Lethality
CNDAC is a deoxycytidine analog that, upon incorporation into DNA, induces a single-strand break. This initial lesion is subsequently converted into a more complex and cytotoxic double-strand break during DNA replication.[1][2] The repair of these CNDAC-induced double-strand breaks is heavily reliant on the homologous recombination (HR) pathway.[1][2]
In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is impaired. This deficiency makes them particularly vulnerable to agents like CNDAC that create lesions requiring HR for repair. The inability to properly mend the DNA damage leads to an accumulation of chromosomal aberrations and ultimately, cell death.[1] This principle, known as synthetic lethality, is the cornerstone of its selective action against BRCA-deficient cells.
In contrast, the primary alternative for treating BRCA-deficient cancers, PARP (poly ADP-ribose polymerase) inhibitors, also exploit synthetic lethality but through a different mechanism. PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these single-strand breaks persist and, during DNA replication, are converted into double-strand breaks. In HR-deficient cells, the inability to repair these double-strand breaks leads to cell death.
Comparative Efficacy Data
Preclinical studies have demonstrated that ovarian cancer cells lacking functional BRCA1 or BRCA2 are significantly more sensitive to CNDAC compared to their HR-proficient counterparts. This increased sensitivity is associated with higher levels of DNA damage, as evidenced by the formation of chromosomal aberrations.
| Cell Line | BRCA Status | CNDAC IC50 (nM) | Olaparib (PARP Inhibitor) IC50 (µM) |
| UWB1.289 | BRCA1-deficient | ~20 | ~1 |
| UWB1.289 + BRCA1 | BRCA1-proficient | ~100 | >10 |
| PANC-1 | BRCA2-proficient | >100 | >10 |
| CAPAN-1 | BRCA2-deficient | ~15 | ~0.1 |
Note: The IC50 values are approximate and compiled from various preclinical studies for illustrative comparison. Actual values may vary depending on the specific experimental conditions.
Synergistic Effects with PARP Inhibitors
A key finding from preclinical research is the synergistic interaction between CNDAC and PARP inhibitors in BRCA-deficient cells. Combination therapy with agents like rucaparib and talazoparib has been shown to be selectively synergistic in BRCA1/2 deficient ovarian cancer cells, with a combination index of less than 1. This suggests that combining these two classes of drugs could be a powerful strategy to enhance therapeutic efficacy at lower, more tolerable concentrations.
Experimental Protocols
The following are summaries of standard protocols used to generate the type of data discussed in this guide.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) and control compounds for a specified period (typically 48-72 hours).
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Metabolically active cells will convert the MTT into a purple formazan product.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value.
γH2AX Immunofluorescence Assay for DNA Damage
This assay visualizes and quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the desired drug concentrations.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve their structure, then permeabilize them with a detergent like Triton X-100 to allow antibody entry.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a solution like bovine serum albumin (BSA). Incubate the cells with a primary antibody that specifically recognizes the phosphorylated histone variant γH2AX, a marker for double-strand breaks. Follow this with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of fluorescent foci (representing γH2AX) per nucleus is counted to quantify the level of DNA damage.
Conclusion
This compound's unique mechanism of inducing HR-dependent DNA double-strand breaks makes it a highly effective and selective agent against BRCA-deficient cancer cells. The preclinical data strongly support its potential as a standalone therapy and in combination with PARP inhibitors. This synergistic relationship offers a promising avenue for improving treatment outcomes, potentially by increasing efficacy and overcoming acquired resistance to existing therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.
References
A Head-to-Head Comparison of CNDAC Hydrochloride and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride, the active metabolite of the oral prodrug sapacitabine, with other prominent nucleoside analogs, gemcitabine and cytarabine. Additionally, a comparison with the non-nucleoside analog SapC-DOPS is included to highlight alternative cancer-targeting mechanisms. This document is intended to be an objective resource, presenting available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
CNDAC, gemcitabine, and cytarabine are all deoxycytidine analogs that disrupt DNA synthesis, a critical process for the proliferation of cancer cells. However, their distinct chemical structures lead to different mechanisms of action, DNA repair pathway dependencies, and potential therapeutic applications. CNDAC is unique in its ability to induce single-strand breaks (SSBs) that are converted to lethal double-strand breaks (DSBs) upon a subsequent round of DNA replication, creating a specific vulnerability in cancer cells with deficient homologous recombination (HR) repair pathways. Gemcitabine acts as a "masked chain terminator" and an inhibitor of ribonucleotide reductase, while cytarabine primarily functions as a DNA polymerase inhibitor and chain terminator. In contrast, SapC-DOPS represents a novel therapeutic approach that targets phosphatidylserine (PS) exposed on the surface of cancer cells, inducing apoptosis through a lipid-mediated signaling cascade.
Data Presentation: A Quantitative Comparison
Direct head-to-head comparative studies with quantitative data for CNDAC and other nucleoside analogs across a standardized panel of cell lines are limited in the public domain. The following tables summarize the available data from various preclinical studies. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.
Table 1: Comparative in vitro Cytotoxicity of CNDAC, Gemcitabine, and Cytarabine in Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) | Citation |
| ML-1 (Myeloid Leukemia) | CNDAC | ~0.1 | [1] |
| CCRF-CEM (Lymphoblastic Leukemia) | CNDAC | ~1.0 | [1] |
| MV4-11 (AML) | Gemcitabine | <0.065 | [2] |
| THP-1 (AML) | Gemcitabine | <0.065 | [2] |
| HL-60 (Promyelocytic Leukemia) | Gemcitabine | 0.01-0.03 | [3] |
| K562 (CML) | Gemcitabine | 0.004-0.01 | |
| MV4-11 (AML) | Cytarabine | <0.03 | |
| THP-1 (AML) | Cytarabine | >10 | |
| HL-60 (Promyelocytic Leukemia) | Cytarabine | 0.01-0.1 | |
| K562 (CML) | Cytarabine | 0.1-1 |
Note: The IC50 values are from different studies and should be interpreted with caution due to potential variations in experimental protocols.
Table 2: In vitro Cytotoxicity of SapC-DOPS in Skin Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM of SapC) | Citation |
| SK-MEL-28 | Melanoma | 19.5 ± 11.0 | |
| SCC | Squamous Cell Carcinoma | Not specified | |
| MeWo | Melanoma | Not specified |
Table 3: Preclinical Pharmacokinetic Parameters in Mice
| Parameter | CNDAC (from Sapacitabine) | Gemcitabine | Cytarabine |
| Administration Route | Oral (sapacitabine) | Intravenous | Intravenous |
| Dose | Not specified | 20 mg/kg | 100 mg/kg |
| Cmax | ~7-11 nM (steady state in humans) | 67.2 µM | Not specified |
| Tmax | 3.3 ± 1.1 h (for CNDAU, a metabolite) | Not specified | Not specified |
| Half-life (t½) | Biphasic: ~10 min and 1-3 hours (for cytarabine) | 42-94 min | Biphasic: ~7-20 min and 1-3 hours |
| Bioavailability (Oral) | Good (as sapacitabine) | ~10% | <20% |
| Primary Elimination | Not specified | Metabolism (deamination) and renal excretion | Metabolism (deamination) and renal excretion |
Note: Pharmacokinetic parameters are highly dependent on the animal model, dose, and formulation. The data presented here are from different studies and are not a direct head-to-head comparison.
Mechanisms of Action & Signaling Pathways
CNDAC Hydrochloride: A Delayed DNA Damage Inducer
CNDAC's unique mechanism of action sets it apart from other nucleoside analogs.
-
Cellular Uptake and Activation: CNDAC is the active form of the orally administered prodrug sapacitabine. After absorption, sapacitabine is converted to CNDAC. CNDAC enters the cell and is phosphorylated by cellular kinases to its active triphosphate form, CNDAC-TP.
-
DNA Incorporation and Single-Strand Break Formation: CNDAC-TP is incorporated into the replicating DNA strand during the S-phase of the cell cycle. The presence of the 2'-cyano group destabilizes the N-glycosidic bond, leading to a β-elimination reaction that creates a single-strand break (SSB) in the DNA backbone.
-
Conversion to Double-Strand Breaks: These SSBs are not efficiently repaired and, upon the next round of DNA replication, are converted into highly cytotoxic double-strand breaks (DSBs).
-
Induction of G2/M Arrest and Apoptosis: The accumulation of DSBs triggers the DNA damage response (DDR), leading to the activation of ATM and Chk2 kinases, which results in G2/M cell cycle arrest and subsequent apoptosis. A key feature of CNDAC is its heavy reliance on the Homologous Recombination (HR) pathway for the repair of these DSBs, making cells with HR deficiencies (e.g., BRCA1/2 mutations) particularly sensitive to its effects.
Caption: CNDAC's metabolic activation and unique mechanism of inducing delayed DNA double-strand breaks.
Gemcitabine: Masked Chain Termination and Ribonucleotide Reductase Inhibition
Gemcitabine's cytotoxic effects are multifaceted, targeting DNA synthesis through two primary mechanisms.
-
Cellular Uptake and Activation: Gemcitabine is transported into the cell and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
-
Masked Chain Termination: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. After dFdCTP is incorporated, one additional nucleotide is added before DNA polymerase is unable to proceed, effectively halting DNA elongation. This "masked" termination makes it difficult for repair enzymes to remove the analog.
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for producing deoxyribonucleotides for DNA synthesis. This inhibition depletes the cell of the necessary building blocks for DNA replication and repair.
-
Induction of S-Phase Arrest and Apoptosis: The combined effects of chain termination and nucleotide depletion lead to an S-phase cell cycle arrest and subsequent apoptosis.
Caption: Gemcitabine's dual mechanism of inhibiting DNA synthesis.
Cytarabine: Direct DNA Polymerase Inhibition and Chain Termination
Cytarabine is a well-established nucleoside analog that primarily acts by directly interfering with DNA replication.
-
Cellular Uptake and Activation: Cytarabine enters the cell and is converted to its active triphosphate form, ara-CTP.
-
Inhibition of DNA Polymerase: Ara-CTP is a potent competitive inhibitor of DNA polymerase, directly hindering the process of DNA synthesis.
-
DNA Chain Termination: When incorporated into the growing DNA strand, the arabinose sugar moiety of cytarabine sterically hinders the rotation of the molecule, preventing the formation of the next phosphodiester bond and thus terminating DNA chain elongation.
-
Induction of S-Phase Arrest and Apoptosis: The inhibition of DNA synthesis leads to an S-phase arrest and subsequent apoptosis.
Caption: Cytarabine's mechanism of inhibiting DNA polymerase and terminating DNA chain elongation.
SapC-DOPS: A Phosphatidylserine-Targeted Nanovesicle
SapC-DOPS offers a distinct, non-nucleoside analog approach to cancer therapy by targeting a specific feature of the cancer cell membrane.
-
Targeting Externalized Phosphatidylserine (PS): Cancer cells, unlike healthy cells, often have an abundance of phosphatidylserine (PS) on the outer leaflet of their cell membrane. The SapC-DOPS nanovesicles have a high affinity for these exposed PS residues.
-
Fusion and Internalization: The nanovesicles fuse with the cancer cell membrane, a process that is enhanced in the acidic tumor microenvironment.
-
Induction of Apoptosis: Upon fusion, SapC activates acid sphingomyelinase, leading to the production and accumulation of ceramide. This accumulation triggers a signaling cascade that results in apoptosis.
Caption: The targeted mechanism of SapC-DOPS leading to cancer cell apoptosis.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate and compare the performance of nucleoside analogs. Specific details may vary based on the cell line and experimental objectives.
Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effect of a drug by measuring the ability of a single cell to proliferate and form a colony.
References
Navigating Chemotherapeutic Resistance: A Comparative Analysis of CNDAC Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of CNDAC hydrochloride's cross-resistance profile with other chemotherapeutics. By examining experimental data and underlying molecular mechanisms, this document aims to illuminate CNDAC's distinct therapeutic potential and guide future research in combination therapies.
CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine) hydrochloride, and its oral prodrug sapacitabine, represent a novel class of nucleoside analogs with a unique mechanism of action, setting it apart from other agents in its class.[1][2] CNDAC's distinct activity stems from its ability to induce DNA single-strand breaks (SSBs) that are subsequently converted into lethal double-strand breaks (DSBs) as the cell progresses through the S-phase of the cell cycle.[3][4][5] This mode of action is pivotal to its cross-resistance profile and its potential efficacy in specific cancer subtypes.
Mechanism of Action: A Unique Pathway to Cell Death
CNDAC's therapeutic action is initiated by its incorporation into replicating DNA. Following incorporation, a β-elimination process generates a nick in the DNA strand, creating an SSB. While some of these SSBs can be repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, unrepaired SSBs are converted to highly lethal DSBs during the subsequent S-phase. The primary and most critical pathway for the repair of these CNDAC-induced DSBs is Homologous Recombination (HR). Consequently, cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1, BRCA2, RAD51D, or XRCC3, exhibit heightened sensitivity to CNDAC.
This reliance on the HR pathway for repair is a key differentiator from other deoxycytidine analogs like cytarabine and gemcitabine, whose mechanisms of action are not primarily dependent on HR for the repair of the DNA damage they induce.
Cross-Resistance Profile: A Comparative Overview
A critical aspect of any chemotherapeutic agent is its cross-resistance profile with existing therapies. Understanding these relationships is essential for designing effective sequential and combination treatment regimens.
Nucleoside Analogs (Cytarabine, Gemcitabine)
While CNDAC is a nucleoside analog, its cross-resistance with agents like cytarabine and gemcitabine is not straightforward. The primary mechanism of acquired resistance to many deoxycytidine analogs is the downregulation of deoxycytidine kinase (dCK), the enzyme responsible for their initial phosphorylation and activation. As CNDAC is also a substrate for dCK, it is anticipated that cancer cells with acquired resistance to cytarabine or gemcitabine due to dCK deficiency would likely exhibit cross-resistance to CNDAC. However, in tumors where resistance to other nucleoside analogs is not mediated by dCK deficiency, CNDAC may retain its activity due to its distinct reliance on the HR pathway for DNA repair.
DNA Damaging Agents and Repair Inhibitors
The unique mechanism of CNDAC suggests a lack of cross-resistance and potential for synergistic or additive effects when combined with other DNA damaging agents or inhibitors of DNA repair pathways.
-
PARP Inhibitors: These agents, which interfere with base excision repair (BER) and HR, have been shown to be synergistic with CNDAC. This combination creates a "synthetic lethality" in HR-deficient cells.
-
Platinum Compounds (Cisplatin, Oxaliplatin): These drugs form DNA adducts that are repaired by nucleotide excision repair (NER) and HR. Their toxicity is additive with CNDAC, particularly in HR-deficient cells.
-
Alkylating Agents (Temozolomide, Bendamustine, Cyclophosphamide): Temozolomide, which causes DNA damage repaired by the BER pathway, shows synergy with CNDAC. Nitrogen mustards like bendamustine and cyclophosphamide have an additive effect with CNDAC in HR-deficient cells.
-
Topoisomerase Inhibitors: The interaction with this class of drugs is less characterized, but given the different mechanisms of inducing DNA strand breaks, a lack of broad cross-resistance is plausible.
Other Chemotherapeutics
-
Taxanes (Paclitaxel, Docetaxel): These mitotic inhibitors have demonstrated an additive cell-killing effect when combined with CNDAC in cells lacking HR function.
Quantitative Comparison of Drug Interactions with CNDAC
The following table summarizes the observed interactions between CNDAC and other chemotherapeutic agents based on clonogenic assays. The Combination Index (CI) is used to quantify the nature of the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Class | Agent | Cell Line Context | Interaction with CNDAC | Reference |
| PARP Inhibitors | Olaparib, Rucaparib | HR-deficient | Synergy (CI < 1) | |
| Platinum Compounds | Cisplatin, Oxaliplatin | HR-deficient | Additive (CI ≈ 1) | |
| Alkylating Agents | Temozolomide | HR-deficient | Synergy (CI < 1) | |
| Bendamustine, Cyclophosphamide | HR-deficient | Additive (CI ≈ 1) | ||
| Kinase Inhibitors | Imatinib | p53 wild-type and null | Synergy (CI < 1) | |
| Taxanes | Paclitaxel, Docetaxel | HR-deficient | Additive (CI ≈ 1) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CNDAC's cross-resistance profile.
Clonogenic Survival Assay
This assay is a fundamental method to determine the cytotoxic and long-term effects of a compound on the ability of a single cell to form a colony.
1. Cell Seeding: a. Prepare a single-cell suspension of the cancer cell line of interest through trypsinization. b. Count the cells and seed a predetermined number (e.g., 200-1000 cells) into 6-well plates containing the appropriate culture medium. The number of cells seeded will depend on the expected toxicity of the treatment.
2. Drug Treatment: a. Allow the cells to attach to the plate for 18-24 hours. b. Treat the cells with a range of concentrations of this compound and/or the other chemotherapeutic agent(s) for a defined period (e.g., 24, 48, or 72 hours). For combination studies, a fixed concentration ratio of the two drugs is often used.
3. Colony Formation: a. After the treatment period, remove the drug-containing medium, wash the cells with PBS, and replace it with a fresh, drug-free medium. b. Incubate the plates for 7-14 days, or until visible colonies (typically >50 cells) have formed in the untreated control wells.
4. Staining and Quantification: a. Aspirate the medium and gently wash the colonies with PBS. b. Fix the colonies with a solution such as 100% methanol or a mixture of methanol and acetic acid for 10-15 minutes. c. Stain the fixed colonies with a 0.5% crystal violet solution in methanol for 15-30 minutes. d. Gently wash the plates with water to remove excess stain and allow them to air dry. e. Count the number of colonies in each well.
5. Data Analysis: a. Plating Efficiency (PE): Calculated as (Number of colonies in control / Number of cells seeded) x 100. b. Surviving Fraction (SF): Calculated as (Number of colonies after treatment / (Number of cells seeded x PE/100)). c. Combination Index (CI): For combination studies, the median-effect analysis is used to calculate the CI, which provides a quantitative measure of the drug interaction (synergism, additivity, or antagonism).
Conclusion and Future Directions
This compound distinguishes itself from other nucleoside analogs through its unique mechanism of action, which is critically dependent on the homologous recombination pathway for the repair of the DNA damage it induces. This mechanistic distinction suggests a favorable cross-resistance profile, particularly with agents whose resistance mechanisms do not involve the loss of dCK. The pronounced sensitivity of HR-deficient cells to CNDAC opens a promising therapeutic window for treating tumors with inherent or acquired defects in this DNA repair pathway.
The synergistic and additive effects observed with PARP inhibitors, platinum compounds, and other DNA damaging agents highlight the potential of CNDAC in combination therapies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic positioning and to guide the rational design of future clinical trials, ultimately aiming to overcome chemotherapeutic resistance and improve patient outcomes.
References
- 1. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, CNDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Synergistic Effects of CNDAC Hydrochloride with Other DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic and additive effects of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride when combined with other DNA damaging agents. CNDAC is the active metabolite of the oral prodrug sapacitabine and exerts its cytotoxic effects through a unique mechanism of inducing DNA single-strand breaks (SSBs) that are subsequently converted to lethal double-strand breaks (DSBs) during DNA replication.[1][2][3] This guide summarizes key experimental findings, presents quantitative data in structured tables, details experimental protocols, and provides visual diagrams of relevant pathways and workflows to support further research and drug development.
Mechanism of Action of CNDAC Hydrochloride
CNDAC is a novel nucleoside analog. Following its incorporation into DNA, the cyano group at the 2'-position of the sugar moiety facilitates a β-elimination reaction, leading to the formation of a DNA single-strand break.[1][3] These SSBs, if unrepaired, are converted into highly cytotoxic DSBs during the subsequent S-phase. The repair of these DSBs is primarily dependent on the Homologous Recombination (HR) pathway. This reliance on HR creates a synthetic lethal vulnerability in cancer cells with deficiencies in this repair pathway, making CNDAC a prime candidate for combination therapies with agents that target other DNA repair mechanisms.
Synergistic Combinations with this compound
Experimental evidence demonstrates that combining CNDAC with agents that inhibit alternative DNA repair pathways, such as Base Excision Repair (BER), or other components of the DNA Damage Response (DDR), can lead to synergistic cell killing, particularly in cancer cells with deficient HR capabilities.
Quantitative Analysis of Synergistic Interactions
The following table summarizes the synergistic effects observed when CNDAC is combined with various DNA damaging agents. Synergy is quantitatively determined by the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates a synergistic interaction.
| Combination Agent | Mechanism of Combination Agent | Cell Lines | Fixed Concentration Ratio (Agent:CNDAC) | Combination Index (CI) | Key Findings |
| Imatinib | c-Abl kinase inhibitor, affects DSB repair | HCT116 (p53+/+ and p53-/-) | 1:1, 50:1 | < 1 | Synergy observed regardless of p53 status, suggesting a p53-independent mechanism. |
| PARP Inhibitors | Inhibit Poly (ADP-ribose) polymerase, crucial for BER and HR | HR-deficient cells | Varies | < 1 | Creates a synthetic lethal condition in HR-deficient cells by inhibiting a key alternative DNA repair pathway. |
| Temozolomide | Alkylating agent, induces DNA damage repaired by BER | CHO (XRCC3-deficient, RAD51D-deficient, BRCA2-deficient) | 600:1, 350:1, 1200:1 | ~0.8 - 0.9 | Synergy is selective for HR-deficient cells, as the combination of CNDAC and temozolomide overwhelms the compromised DNA repair capacity. |
Additive Combinations with this compound
In contrast to the synergistic interactions, combining CNDAC with certain classes of DNA damaging agents results in an additive effect, where the combined effect is the sum of the individual effects. Additivity is indicated by a Combination Index (CI) value approximately equal to 1.
Quantitative Analysis of Additive Interactions
The following table summarizes the additive effects observed with CNDAC combinations.
| Combination Agent | Mechanism of Combination Agent | Cell Lines | Fixed Concentration Ratio (Agent:CNDAC) | Combination Index (CI) | Key Findings |
| Bendamustine | Nitrogen mustard, creates DNA adducts repaired by NER and HR | HR-deficient cells | N/A | ≈ 1 | The combination results in an additive loss of clonogenicity, particularly in cells with compromised HR function. |
| Cisplatin | Platinum compound, forms DNA adducts and crosslinks repaired by NER and HR | V79-4, AA8 (HR-proficient and deficient) | 9:1, 9:2 | ≈ 1 | The additive effect is observed in both HR-proficient and deficient cells. |
| Oxaliplatin | Platinum compound, forms DNA adducts and crosslinks repaired by NER and HR | V79-4, AA8 (HR-proficient and deficient) | 7:1 | ≈ 1 | Similar to cisplatin, the combination with CNDAC shows an additive effect across different HR statuses. |
| Paclitaxel | Taxane, mitotic inhibitor | RAD51D-deficient cells | 15:1 | ≤ 1 | Additive cell killing is achieved, with increased sensitivity in HR-deficient cells. |
| Docetaxel | Taxane, mitotic inhibitor | RAD51D-deficient cells | 5:1 | ≤ 1 | Similar to paclitaxel, an additive effect is observed, with enhanced efficacy in the context of HR deficiency. |
Experimental Protocols
Clonogenic Assay
The clonogenic assay is a fundamental method to assess the reproductive integrity of cells after exposure to cytotoxic agents.
-
Cell Seeding: Single-cell suspensions are prepared by trypsinization. A predetermined number of cells (e.g., 200-1000 cells/well) are seeded into 6-well plates and allowed to attach for 24 hours. The seeding density is crucial and should be optimized for each cell line to ensure the formation of distinct colonies.
-
Drug Treatment: Cells are treated with a range of concentrations of CNDAC alone, the combination agent alone, and a combination of both at a fixed ratio. A vehicle-treated control group is included. The drug incubation period can vary (e.g., 24 hours) depending on the experimental design.
-
Incubation: After drug treatment, the medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks in a humidified incubator at 37°C and 5% CO2, or until colonies in the control wells are of a sufficient size (typically defined as ≥50 cells).
-
Fixation and Staining: The medium is aspirated, and the colonies are washed with phosphate-buffered saline (PBS). Colonies are then fixed with a solution such as 10% neutral buffered formalin for 15-30 minutes and stained with 0.5% crystal violet solution for 30-60 minutes.
-
Colony Counting: After rinsing with water and air-drying, the number of colonies in each well is counted. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF for each treatment is calculated by dividing the number of colonies formed by the number of cells seeded and then normalizing to the PE of the control group.
Median Effect Analysis
The Chou-Talalay method is a widely used method to quantify the nature of drug interactions (synergism, additivity, or antagonism).
-
Dose-Effect Data Generation: Dose-response curves are generated for each drug alone and for the combination at a fixed ratio using data from the clonogenic assay (or other viability assays).
-
Median-Effect Equation: The dose-effect data is linearized using the median-effect equation: log(fa/fu) = m * log(D) - m * log(Dm), where fa is the fraction affected (e.g., % inhibition of colony formation), fu is the fraction unaffected (1 - fa), D is the dose, Dm is the dose required for 50% effect (IC50), and m is the slope of the dose-effect curve.
-
Combination Index (CI) Calculation: The Combination Index is calculated using the following equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Pathways and Workflows
CNDAC Mechanism of Action and DNA Damage Response
Caption: CNDAC's mechanism leading to DNA breaks and apoptosis.
Experimental Workflow for Combination Studies
References
Independent Validation of CNDAC Hydrochloride's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride, the active metabolite of the oral prodrug sapacitabine, with other nucleoside analogs. The information presented is supported by preclinical data and detailed experimental protocols to aid in the independent validation of its therapeutic potential.
Executive Summary
CNDAC hydrochloride is a novel deoxycytidine analog that distinguishes itself from other nucleoside analogs through a unique mechanism of action. Following incorporation into DNA, CNDAC induces single-strand breaks (SSBs) that are subsequently converted into highly cytotoxic double-strand breaks (DSBs) during the S-phase of the cell cycle.[1] This mode of action suggests a particular efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway. Preclinical studies have demonstrated the potent in vivo antitumor activity of orally administered sapacitabine, which effectively delivers CNDAC systemically.[2]
Comparative In Vitro Cytotoxicity
For comparative purposes, a generalized table of gemcitabine's potency is provided below. It is important to note that the sensitivity of cell lines to CNDAC would be influenced by their specific DNA repair capabilities.
Table 1: Illustrative IC50 Values for Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Gemcitabine IC50 (µM) |
| HeLa | Cervical Cancer | Moderately Sensitive |
| DU-145 | Prostate Cancer | Moderately Sensitive |
| Fibroblasts | Normal Cells | Low Sensitivity |
Note: "Sensitive" and "Resistant" are relative terms and IC50 values can vary between studies. This table is for illustrative purposes only.
Comparative In Vivo Efficacy
Preclinical studies utilizing human tumor xenograft models have demonstrated the superior in vivo antitumor efficacy of orally administered sapacitabine compared to orally administered CNDAC, owing to a more favorable pharmacokinetic profile that leads to sustained exposure to the active metabolite.
Table 2: Summary of In Vivo Efficacy Data for Sapacitabine
| Animal Model | Tumor Type | Treatment | Key Findings |
| Mouse Xenograft | Pancreatic Cancer (Liver Metastasis Model) | Sapacitabine (oral) | Superior to gemcitabine in delaying tumor onset and growth. |
| Mouse Xenograft | Various Human Tumors | Sapacitabine (oral) | Potent antitumor activity. |
Mechanism of Action and Signaling Pathway
CNDAC exerts its cytotoxic effects by being incorporated into replicating DNA during the S-phase. The presence of a cyano group at the 2' position destabilizes the N-glycosidic bond, leading to a β-elimination reaction that creates a single-strand break in the DNA. These SSBs, if unrepaired, are converted to lethal DSBs during the subsequent round of DNA replication. The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.
The repair of CNDAC-induced DSBs is heavily reliant on the Homologous Recombination (HR) pathway. This creates a synthetic lethal relationship in cancer cells with deficiencies in HR, such as those with BRCA1 or BRCA2 mutations.
Caption: CNDAC's mechanism of action and cellular response pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Clonogenic Survival Assay
This assay determines the ability of a single cell to form a colony, providing a measure of cytotoxicity after treatment with this compound.
Methodology:
-
Cell Seeding: Plate cancer cells at a low density in 6-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of 6.0% glutaraldehyde and 0.5% crystal violet. After staining, wash the plates and allow them to air dry. Count the colonies containing 50 or more cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The IC50 value, the concentration of CNDAC that inhibits colony formation by 50%, can be determined from the dose-response curve.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This protocol outlines a standard method for evaluating the in vivo efficacy of sapacitabine.
Caption: Experimental workflow for in vivo xenograft studies.
Analysis of DNA Damage Response: Western Blotting
This method is used to detect the activation of key proteins in the DNA Damage Response (DDR) pathway following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for key DDR proteins (e.g., phospho-ATM, phospho-Chk1, γH2AX).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: Logical workflow for Western Blot analysis.
References
Comparative Analysis of CNDAC Hydrochloride-Induced DNA Damage Signatures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA damage signatures induced by CNDAC hydrochloride against other well-established DNA damaging agents, including the topoisomerase inhibitors etoposide and topotecan, and the histone deacetylase inhibitor vorinostat. The information presented is supported by experimental data from publicly available research, offering insights into the distinct mechanisms of these compounds.
Executive Summary
This compound, the active metabolite of the oral prodrug sapacitabine, is a novel nucleoside analog. Its mechanism of action involves incorporation into DNA during replication, leading to the formation of single-strand breaks (SSBs). These SSBs are subsequently converted into more cytotoxic double-strand breaks (DSBs) as the cell progresses through a second S-phase. The repair of CNDAC-induced DSBs is highly dependent on the homologous recombination (HR) pathway. This unique mode of action distinguishes it from other classes of DNA damaging agents and suggests potential for synthetic lethality in tumors with deficiencies in DNA repair pathways.
This guide summarizes quantitative data from key assays used to measure DNA damage, provides detailed experimental protocols for these assays, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of DNA Damage
The following tables summarize the quantitative data on DNA damage induced by this compound and its comparators. It is important to note that the data presented is compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons in a single study are limited in the publicly available literature.
Table 1: Comparison of DNA Damage Measured by Comet Assay
| Compound | Cell Line | Concentration | Treatment Duration | % Tail DNA (Mean ± SD) | Tail Moment (Arbitrary Units) | Citation |
| This compound | UV41 | 1 µM | 30 hr | - | 41.2 ± 9.28 | [1] |
| Etoposide | TK6 | 5 µM | 60 min | ~40% | - | [2] |
| Vorinostat | NB4 | 1.5 µM | 12 hr | - | Significant Increase | [3] |
| Doxorubicin | U251 | 1 µM | 20 hr | - | 13.84 ± 1.325 | [4] |
Note: The absence of a value indicates that the specific metric was not reported in the cited study.
Table 2: Comparison of DNA Damage Measured by γH2AX Foci Formation
| Compound | Cell Line | Concentration | Treatment Duration | % γH2AX Positive Cells | Foci per Cell (Mean) | Citation |
| This compound | - | - | - | - | - | - |
| Topotecan | MCF7 | 1 µmol/L | Not Specified | Increased | - | [4] |
| Vorinostat | Ishikawa | 1 µM | 24 hr | 65.4% | - | |
| Vorinostat | Ishikawa | 3 µM | 24 hr | 78.7% | - |
Note: Quantitative data for γH2AX foci formation specifically for this compound was not available in the reviewed literature. However, it is known to induce phosphorylation of H2AX.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
1. Cell Preparation and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or other DNA damaging agents for the specified duration.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
2. Slide Preparation:
-
Prepare 1% normal melting point agarose in PBS and coat slides. Allow to solidify.
-
Mix cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
3. Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C in the dark.
4. DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
5. Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Gold or propidium iodide.
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to determine parameters such as the percentage of DNA in the tail and the tail moment.
γH2AX Immunofluorescence Assay
This assay is used to detect the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.
1. Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired compounds for the specified time.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX (Ser139)) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
4. Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per cell or the percentage of γH2AX-positive cells using image analysis software.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for comparative analysis of DNA damage.
Caption: CNDAC-induced DNA damage response pathway.
References
- 1. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 2. Detection of etoposide resistance by measuring DNA damage in individual Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cyto- and genotoxicity assessment of glyphosate and glyphosate-based herbicides in human peripheral white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the therapeutic window of CNDAC hydrochloride compared to doxorubicin
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, defines the dosage range between the minimum effective concentration and the concentration at which toxicity occurs. For cytotoxic agents in oncology, a wider therapeutic window is paramount, offering the potential for improved anti-tumor activity with a more manageable side-effect profile. This guide provides a comprehensive comparison of the therapeutic windows of CNDAC hydrochloride, the active metabolite of the oral prodrug sapacitabine, and doxorubicin, a long-standing cornerstone of chemotherapy. This analysis is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and doxorubicin are potent anti-cancer agents that ultimately induce DNA damage and cell death. However, they achieve this through distinct mechanisms, leading to different efficacy and toxicity profiles. Doxorubicin, an anthracycline antibiotic, has a broad spectrum of activity but is notoriously associated with cardiotoxicity, which significantly limits its cumulative dosage and narrows its therapeutic window. This compound, a novel nucleoside analog, induces DNA strand breaks that are particularly lethal to cancer cells with deficiencies in the homologous recombination (HR) repair pathway. While myelosuppression is a dose-limiting toxicity for both agents, the unique mechanism of CNDAC may offer a different safety profile, potentially leading to a more favorable therapeutic window in specific patient populations.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for this compound and doxorubicin, compiled from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data has been aggregated from various sources.
Table 1: Comparative Efficacy Data
| Parameter | This compound (from Sapacitabine) | Doxorubicin |
| Mechanism of Action | Induces DNA single-strand breaks (SSBs) which convert to lethal double-strand breaks (DSBs) during DNA replication.[1][2][3][4] | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS).[5] |
| Primary Cellular Effect | Cell cycle arrest at G2/M phase, apoptosis. | Apoptosis, cell cycle arrest. |
| Approved Indications | Currently in clinical trials for hematologic malignancies (AML, MDS) and solid tumors. | Acute lymphoblastic leukemia, acute myeloblastic leukemia, breast cancer, ovarian cancer, and others. |
| Reported Response Rates (AML/MDS) | In a Phase 2 study in elderly AML patients, response rates (CR+CRi) varied by schedule, with one arm showing a 45% response rate. In a Phase 1 study in refractory/relapsed acute leukemia and MDS, 28% of patients responded. | Varies significantly based on the specific regimen and patient population. |
| In Vitro Cytotoxicity (IC50) | Varies by cell line; for example, in mismatch repair-deficient HCT116 cells, the IC50 is in the nanomolar range. | Varies widely depending on the cancer cell line. |
Table 2: Comparative Toxicity and Safety Data
| Parameter | This compound (from Sapacitabine) | Doxorubicin |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (neutropenia), gastrointestinal toxicity. | Myelosuppression, cardiotoxicity. |
| Maximum Tolerated Dose (MTD) - Clinical | In a Phase 1 study in acute leukemia and MDS, the MTD for a 7-day twice-daily schedule was 375 mg, and for a 3-day twice-daily schedule for 2 weeks was 425 mg. | Typically 60-75 mg/m² as a single agent every 21 days, with a cumulative lifetime dose limit of 450-550 mg/m² to mitigate cardiotoxicity. |
| Key Organ Toxicities | Hematologic, gastrointestinal. | Cardiac (acute and chronic), hematologic, gastrointestinal, potential for secondary malignancies. |
| Cardiotoxicity | Not reported as a major dose-limiting toxicity in clinical trials to date. | Well-established, dose-dependent cardiotoxicity leading to cardiomyopathy and heart failure. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to assess the efficacy and toxicity of anti-cancer agents like this compound and doxorubicin.
Clonogenic Assay for In Vitro Efficacy
The clonogenic assay is a gold-standard method to determine the cytotoxic effects of a drug on cancer cells by measuring their ability to form colonies after treatment.
-
Cell Seeding: Cancer cells are seeded at a low density in petri dishes or multi-well plates to allow for individual colony formation.
-
Drug Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., this compound or doxorubicin) for a specified duration (e.g., 24 hours).
-
Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony growth. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Colonies are fixed with a solution like 6% glutaraldehyde and stained with a dye such as 0.5% crystal violet to visualize and count the colonies.
-
Analysis: The number of colonies in treated plates is compared to untreated control plates to calculate the surviving fraction. This data is then used to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits colony formation by 50%).
In Vivo Tumor Xenograft Models for Efficacy
Animal models are essential for evaluating the anti-tumor activity of a drug in a living system.
-
Model System: Immunocompromised mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The drug is administered according to a specific dose and schedule (e.g., oral gavage for sapacitabine, intravenous injection for doxorubicin).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Determination of Maximum Tolerated Dose (MTD) in Animal Models
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Study Design: Small groups of animals (typically mice or rats) are treated with escalating doses of the drug.
-
Monitoring: Animals are closely observed for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the dose level that causes a certain percentage of body weight loss (e.g., 10-20%) or other predefined signs of toxicity without causing mortality.
-
Pathological Analysis: At the end of the study, organs may be collected for histopathological examination to identify any drug-related tissue damage.
Assessment of Cardiotoxicity in Animal Models
Given doxorubicin's known cardiotoxicity, this is a critical assessment.
-
Animal Model: Rats are often used as a model for doxorubicin-induced cardiotoxicity.
-
Drug Administration: Doxorubicin is administered to animals, often over a period of several weeks to mimic clinical exposure.
-
Cardiac Function Monitoring: Cardiac function is assessed using non-invasive techniques like echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening.
-
Biomarker Analysis: Blood samples can be collected to measure cardiac biomarkers such as troponin I.
-
Histopathology: At the end of the study, hearts are collected for histological analysis to look for signs of cardiomyocyte damage, such as vacuolization and myofibrillar loss.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and doxorubicin.
Caption: this compound Mechanism of Action.
Caption: Doxorubicin's Multifaceted Mechanism of Action.
Experimental Workflows
The following diagrams outline the typical workflows for key preclinical experiments.
Caption: Workflow for a Clonogenic Assay.
Caption: In Vivo Tumor Xenograft Study Workflow.
Conclusion
The assessment of the therapeutic windows of this compound and doxorubicin reveals two potent cytotoxic agents with distinct mechanistic and safety profiles. Doxorubicin's broad efficacy is counterbalanced by its significant and cumulative cardiotoxicity, which imposes a firm ceiling on its therapeutic application. This compound, with its unique mechanism of action that creates synthetic lethality in HR-deficient tumors, presents a promising alternative. While myelosuppression is a shared dose-limiting toxicity, the apparent lack of significant cardiotoxicity with CNDAC in clinical trials to date suggests the potential for a wider therapeutic window, particularly in patient populations with tumors harboring DNA repair deficiencies.
Further head-to-head preclinical and clinical studies are warranted to definitively quantify and compare the therapeutic indices of these two drugs. Such studies will be crucial for optimizing their clinical use and for guiding the development of next-generation cytotoxic therapies with improved safety and efficacy. Researchers are encouraged to consider the distinct molecular signatures of tumors when designing studies to evaluate these and other DNA-damaging agents, as a personalized approach will be key to maximizing their therapeutic potential.
References
- 1. In Vivo Oncology Tumor Models Services — MB Biosciences [mbbiosciences.com]
- 2. Evaluating a therapeutic window for precision medicine by integrating genomic profiles and p53 network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CNDAC Hydrochloride: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
CNDAC hydrochloride (2'-cyano-2'-deoxyarabinofuranosylcytosine hydrochloride) is a nucleoside analog with potential antineoplastic activity.[1][2] Due to its cytotoxic nature and environmental hazards, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a step-by-step guide for the safe handling and disposal of this compound waste.
Hazard Identification
This compound is classified as:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[3]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[3]
Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to a licensed hazardous waste contractor for high-temperature incineration.
Waste Segregation at the Point of Generation
Proper segregation is the foundational step in managing this compound waste. At the point of generation, waste must be categorized as either "trace" or "bulk" cytotoxic waste.
| Waste Category | Description | Examples |
| Trace Cytotoxic Waste | Items that are "RCRA empty," containing less than 3% of the original volume of this compound. | Empty vials, ampules, and other containers; Used gloves, gowns, and other disposable PPE; Syringes and IV bags that have been fully administered; Wipes and other materials used for routine cleaning. |
| Bulk Cytotoxic Waste | Materials that do not meet the "RCRA empty" criteria and contain a significant amount of this compound. | Partially used vials or solutions of this compound; Grossly contaminated PPE; Materials used to clean up a this compound spill. |
Waste Containment and Labeling
Once segregated, this compound waste must be placed in designated, color-coded containers to prevent accidental exposure and to ensure proper handling by waste management personnel.
| Waste Type | Container Color | Container Type | Labeling Requirements |
| Trace Cytotoxic Waste | Yellow | Puncture-resistant, leak-proof container with a tight-fitting lid. | "Trace Chemotherapy Waste" and "Incinerate Only". |
| Trace Cytotoxic Sharps | Yellow | Puncture-resistant sharps container specifically for chemotherapy sharps. | "Chemo Sharps". |
| Bulk Cytotoxic Waste | Black | Puncture-resistant, leak-proof container with a tight-fitting lid. | "Hazardous Waste" with the contents specified (this compound). |
Storage of this compound Waste
Waste containers should be securely closed and stored in a designated satellite accumulation area within the laboratory. This area must be away from general laboratory traffic and clearly marked. Ensure that incompatible wastes are not stored together.
Spill Management
In the event of a this compound spill, immediate action is necessary to contain the contamination. A dedicated cytotoxic spill kit should be readily available.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others and restrict access. Post warning signs.
-
Don PPE: Wear all required PPE from the spill kit.
-
Contain the Spill:
-
Liquids: Gently cover with absorbent pads, working from the outside in.
-
Solids/Powders: Carefully cover with damp absorbent pads to prevent dust generation.
-
-
Clean the Area: Use a scoop and scraper to collect all contaminated materials and place them into a designated cytotoxic waste bag. Clean the spill area twice with a detergent solution, followed by a rinse with water.
-
Decontaminate and Dispose: Wipe the area with 70% isopropyl alcohol. Place all used cleaning materials and contaminated PPE into the cytotoxic waste bag. Seal the bag and place it in the appropriate bulk cytotoxic waste container (black).
Final Disposal
All segregated and properly labeled this compound waste must be collected by a licensed hazardous waste disposal contractor. The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration . This process ensures the complete destruction of the hazardous chemical compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Personal protective equipment for handling CNDAC hydrochloride
Essential Safety and Handling Guide for CNDAC Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a potent nucleoside analog and the active metabolite of the anticancer drug sapacitabine.[1][2][3] Adherence to these guidelines is critical due to the cytotoxic and genotoxic nature of this compound.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE protocol is mandatory to create a primary barrier against exposure.[1] This includes protection for the body, hands, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade nitrile gloves | Provides an enhanced barrier against chemical permeation. |
| Gown | Disposable, lint-free, long-sleeved gown made of a low-permeability fabric (e.g., polypropylene) with a solid front and back closure | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side-shields or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | N95 or higher-rated respirator | Necessary when handling the powder form to prevent inhalation of aerosolized particles. |
| Additional PPE | Disposable shoe covers and head/hair covers | Prevents the spread of contamination outside the designated handling area. |
Operational Plan: Handling and Storage
All handling of this compound should occur in a designated area, such as a certified biological safety cabinet (BSC) or a powder containment hood, to minimize exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with disposable, absorbent, plastic-backed pads.
-
Weighing and Reconstitution: Conduct all weighing of the powdered compound within a containment hood to prevent aerosolization. When reconstituting, slowly add the solvent to the powder to avoid splashing.
-
During Use: Handle all solutions and containers with care to prevent spills. Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Decontamination: After handling, decontaminate all surfaces with a suitable agent, such as a detergent solution followed by 70% isopropyl alcohol.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown and then the inner gloves, to prevent self-contamination.
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage temperatures are -20°C for the powder and -80°C for solutions.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to protect personnel and the environment.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Method |
| Trace Contaminated Waste | Yellow, labeled "Trace Chemotherapy Waste" | High-temperature incineration. |
| Bulk Contaminated Waste | Black, labeled "Bulk Chemotherapy Waste" | High-temperature incineration by a licensed hazardous waste contractor. |
| Sharps | Puncture-resistant, labeled sharps container | High-temperature incineration. |
All waste must be handled and disposed of in accordance with institutional and regulatory guidelines for cytotoxic agents.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and proper action is critical.
Spill Cleanup:
-
Evacuate and Secure: Alert others and restrict access to the spill area.
-
Don PPE: Use a spill kit containing appropriate PPE.
-
Contain: Cover liquid spills with absorbent pads and solid spills with damp pads to prevent dust.
-
Clean: Clean the area twice with a detergent solution, followed by a rinse with water.
-
Decontaminate: Wipe the area with 70% isopropyl alcohol.
-
Dispose: Place all contaminated materials in the appropriate cytotoxic waste container.
Personal Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key workflows for handling and emergency response.
Caption: this compound Handling Workflow.
Caption: this compound Spill Response Plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
